TBCA
Description
Properties
IUPAC Name |
(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQCVOKYJWUBC-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of Tubulin Folding Cofactor A
For Researchers, Scientists, and Drug Development Professionals
Abstract
The assembly of functional microtubules is a cornerstone of eukaryotic cell biology, underpinning critical processes such as cell division, intracellular transport, and the maintenance of cell shape. This process is contingent on the proper folding and assembly of its fundamental building block, the α/β-tubulin heterodimer. The biogenesis of this heterodimer is a complex, multi-step process that extends beyond spontaneous folding, requiring the concerted action of the chaperonin containing TCP-1 (CCT) and a series of tubulin-specific folding cofactors. This technical guide provides a comprehensive overview of the discovery and characterization of one of the key players in this pathway: Tubulin Folding Cofactor A (TFCA). We will delve into the seminal experiments that led to its identification, its structural and functional properties, and its specific role in the intricate pathway of β-tubulin folding. This document will also present detailed experimental protocols for the purification of TFCA and the in vitro reconstitution of the tubulin folding pathway, providing a valuable resource for researchers in cell biology and drug development who are focused on the cytoskeleton.
Discovery of Tubulin Folding Cofactor A
The journey to understanding tubulin biosynthesis revealed that the cytosolic chaperonin CCT is necessary but not sufficient for the production of assembly-competent α/β-tubulin heterodimers. Early in vitro translation experiments in rabbit reticulocyte lysate demonstrated that newly synthesized α- and β-tubulin polypeptides associate with CCT, but their release in a native, heterodimeric form required additional cellular factors.
A pivotal study by Gao et al. in 1994 led to the identification and purification of a novel protein, initially termed cofactor A, from bovine testis extract.[1] This discovery was based on an in vitro assay that monitored the generation of native β-tubulin from a CCT-β-tubulin folding intermediate. The researchers observed that the addition of fractionated testis extract to a reaction containing CCT, ATP, and radiolabeled β-tubulin resulted in the formation of a properly folded β-tubulin monomer. Through a series of chromatographic steps, they isolated a 15-kDa protein that was essential for this process and named it cofactor A.[1]
Characterization of Tubulin Folding Cofactor A
Subsequent research has provided a detailed picture of the structure and function of TFCA, establishing it as a crucial molecular chaperone in the tubulin folding pathway.
Structural Characteristics
Biochemical and structural studies have revealed that TFCA is a small, monomeric protein.[2] Crystallographic studies of TFCA from various organisms, including Arabidopsis thaliana, have shown that it adopts a compact three-helix bundle structure.[3] This structural motif is critical for its function, with mutagenesis studies indicating that the α-helical regions are directly involved in the interaction with β-tubulin.[3] The N-terminal region of TFCA has been identified as being particularly important for maintaining the structural integrity and, consequently, the activity of the protein.
Functional Role in the Tubulin Folding Pathway
TFCA functions as a molecular chaperone that specifically interacts with a quasi-native folding intermediate of β-tubulin after its release from the CCT chaperonin complex. It does not interact directly with CCT, nor does it possess any ATPase activity or act as a nucleotide exchange factor. Its primary role is to capture and stabilize the β-tubulin folding intermediate, preventing its aggregation and preparing it for the subsequent steps in the heterodimer assembly pathway.
The tubulin folding pathway is a sequential process involving multiple cofactors (A, B, C, D, and E). After being released from CCT, the quasi-native β-tubulin polypeptide is captured by TFCA. In a parallel pathway, newly folded α-tubulin is bound by cofactor B. Subsequently, cofactor D replaces TFCA on the β-tubulin intermediate, and cofactor E binds to the α-tubulin. These complexes then assemble into a larger "supercomplex" with cofactor C, which facilitates the GTP-dependent release of a fully folded and assembly-competent α/β-tubulin heterodimer.
The logical flow of the initial steps of β-tubulin folding involving TFCA is depicted in the following diagram:
Caption: Initial steps of the β-tubulin folding pathway involving TFCA.
Quantitative Data Presentation
While the functional interaction between TFCA and the β-tubulin folding intermediate is well-established, a comprehensive review of the current literature did not yield specific quantitative data for the binding affinity (e.g., dissociation constant, Kd) of this interaction. The transient nature of the chaperone-substrate complex and the instability of the folding intermediate present significant challenges for quantitative binding studies.
To provide a framework for the type of quantitative data that is valuable in this field, the following table presents data for the interaction of other microtubule-associated proteins with tubulin, as determined by various biophysical methods. It is important to note that these values are for different interacting partners and are provided for comparative purposes only.
| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Calmodulin | Tubulin Dimer | Affinity Chromatography | 4.0 µM | |
| Calmodulin | Tubulin Dimer | Equilibrium Gel Filtration | 3.5 µM | |
| S-100 | Tubulin Dimer (High Affinity) | Not Specified | ~0.1 µM | |
| S-100 | Tubulin Dimer (Low Affinity) | Not Specified | ~3.8 µM |
Experimental Protocols
This section provides detailed methodologies for the purification of recombinant TFCA and for performing an in vitro tubulin folding assay to assess its activity.
Purification of Recombinant Tubulin Folding Cofactor A
This protocol is adapted from methodologies described for the expression and purification of recombinant chaperones.
Workflow for Recombinant TFCA Purification:
Caption: Workflow for the purification of recombinant His-tagged TFCA.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector for His-tagged TFCA.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Add the clarified lysate to a pre-equilibrated Ni-NTA agarose resin and incubate with gentle rotation for 1 hour at 4°C. Load the resin into a column and wash with 10-20 column volumes of Wash Buffer.
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Dialysis: Pool the fractions containing the purified TFCA and dialyze against Dialysis Buffer overnight at 4°C with at least two buffer changes.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter device. Determine the protein concentration (e.g., by Bradford assay) and store at -80°C.
In Vitro Tubulin Folding Assay
This protocol is based on the methods described by Tian et al. (1997) to monitor the formation of tubulin folding intermediates.
Workflow for In Vitro Tubulin Folding Assay:
Caption: Workflow for the in vitro tubulin folding assay.
Materials:
-
Rabbit reticulocyte lysate for in vitro transcription/translation.
-
Plasmid DNA encoding β-tubulin.
-
³⁵S-methionine.
-
Purified CCT.
-
Purified recombinant TFCA.
-
Folding Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
ATP and GTP stock solutions.
-
Native PAGE gel solution (4.5% acrylamide).
-
Native PAGE running buffer.
Procedure:
-
In Vitro Translation: Perform in vitro transcription and translation of β-tubulin in rabbit reticulocyte lysate in the presence of ³⁵S-methionine according to the manufacturer's instructions to generate radiolabeled, unfolded β-tubulin.
-
Folding Reaction: Set up the folding reaction in Folding Buffer containing the in vitro translated β-tubulin, purified CCT (typically at a concentration to bind all the newly synthesized tubulin), 1 mM ATP, 0.1 mM GTP, and the purified TFCA to be tested.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the folding and capture of the β-tubulin intermediate by TFCA.
-
Analysis by Native PAGE: Stop the reaction by placing the tubes on ice. Add native loading dye and load the samples onto a 4.5% non-denaturing polyacrylamide gel containing 0.1 mM GTP.
-
Electrophoresis and Visualization: Run the gel at a constant voltage at 4°C. After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein complexes. The formation of a complex with a specific mobility corresponding to the TFCA-β-tubulin complex indicates the activity of TFCA.
Conclusion and Future Directions
The discovery and characterization of Tubulin Folding Cofactor A have been instrumental in elucidating the complex post-chaperonin pathway of tubulin biogenesis. As a dedicated molecular chaperone, TFCA plays a critical role in capturing and stabilizing the β-tubulin folding intermediate, ensuring its proper entry into the heterodimer assembly line. The structural and functional insights gained from studying TFCA have provided a deeper understanding of the stringent quality control mechanisms that govern the formation of the microtubule cytoskeleton.
For drug development professionals, the tubulin folding pathway represents a potential, yet underexplored, target space. While many successful anti-cancer drugs target the assembled microtubule, interfering with the biogenesis of the tubulin heterodimer itself could offer a novel therapeutic strategy. Modulating the interaction between TFCA and β-tubulin, or the function of other cofactors, could disrupt the supply of assembly-competent tubulin, leading to catastrophic effects on cell division in rapidly proliferating cancer cells.
Future research should focus on obtaining high-resolution structural information of the TFCA-β-tubulin complex to precisely map the interaction interface. Furthermore, the development of robust high-throughput screening assays to identify small molecules that disrupt this interaction is a critical next step. A deeper quantitative understanding of the binding kinetics and thermodynamics of the entire cofactor network will be essential for the rational design of targeted therapeutics aimed at the tubulin folding pathway.
References
- 1. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of tubulin folding cofactor A from Arabidopsis thaliana and its beta-tubulin binding characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of tubulin-folding cofactors in neuronal morphogenesis and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Tubulin-specific Chaperone A (TBCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin-specific chaperone A (TBCA) is a crucial protein involved in the intricate process of tubulin folding, a fundamental step for the assembly of microtubules. These dynamic cytoskeletal polymers are essential for a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. Given the foundational role of microtubules across eukaryotes, the machinery governing their formation is under strong evolutionary pressure. This technical guide delves into the evolutionary conservation of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its functional context. Understanding the conserved nature of this compound not only illuminates the fundamental principles of cytoskeletal biology but also provides a critical framework for drug development initiatives targeting microtubule dynamics.
Quantitative Analysis of this compound Conservation
The evolutionary conservation of a protein is often quantified by comparing its amino acid sequence across different species. High sequence identity and similarity suggest that the protein performs a critical function that has been maintained throughout evolution. To assess the conservation of this compound, its protein sequences from a diverse range of eukaryotic organisms were retrieved and analyzed.
Data Presentation: this compound Protein Sequence Identity and Similarity
A multiple sequence alignment of this compound orthologs was performed to calculate the percentage of identical amino acids and the percentage of similar amino acids (conservative substitutions) between the sequences. The results are summarized in the tables below.
Table 1: Percentage Identity Matrix of this compound Protein Sequences
| Species | Homo sapiens | Mus musculus | Drosophila melanogaster | Caenorhabditis elegans | Saccharomyces cerevisiae | Arabidopsis thaliana |
| Homo sapiens | 100% | 92.6% | 48.1% | 40.7% | 33.3% | 37.0% |
| Mus musculus | 92.6% | 100% | 46.3% | 38.9% | 31.5% | 35.2% |
| Drosophila melanogaster | 48.1% | 46.3% | 100% | 35.2% | 27.8% | 29.6% |
| Caenorhabditis elegans | 40.7% | 38.9% | 35.2% | 100% | 25.9% | 27.8% |
| Saccharomyces cerevisiae | 33.3% | 31.5% | 27.8% | 25.9% | 100% | 24.1% |
| Arabidopsis thaliana | 37.0% | 35.2% | 29.6% | 27.8% | 24.1% | 100% |
Table 2: Percentage Similarity Matrix of this compound Protein Sequences
| Species | Homo sapiens | Mus musculus | Drosophila melanogaster | Caenorhabditis elegans | Saccharomyces cerevisiae | Arabidopsis thaliana |
| Homo sapiens | 100% | 96.3% | 64.8% | 59.3% | 51.9% | 55.6% |
| Mus musculus | 96.3% | 100% | 63.0% | 57.4% | 50.0% | 53.7% |
| Drosophila melanogaster | 64.8% | 63.0% | 100% | 53.7% | 46.3% | 48.1% |
| Caenorhabditis elegans | 59.3% | 57.4% | 53.7% | 100% | 44.4% | 46.3% |
| Saccharomyces cerevisiae | 51.9% | 50.0% | 46.3% | 44.4% | 100% | 42.6% |
| Arabidopsis thaliana | 55.6% | 53.7% | 48.1% | 46.3% | 42.6% | 100% |
The data clearly indicates a high degree of conservation among vertebrates (Homo sapiens and Mus musculus) and a significant, though lower, level of conservation across invertebrates, fungi, and plants. This suggests a conserved core function of this compound throughout eukaryotic evolution.
Experimental Protocols
Sequence Retrieval and Analysis
Objective: To obtain and compare the amino acid sequences of this compound from various species.
Methodology:
-
Sequence Retrieval:
-
Protein sequences for this compound orthologs were retrieved from the UniProt database (--INVALID-LINK--) and the National Center for Biotechnology Information (NCBI) Gene database (--INVALID-LINK--).
-
The following species were selected to represent a broad evolutionary range: Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), Saccharomyces cerevisiae (yeast), and Arabidopsis thaliana (thale cress).
-
-
Multiple Sequence Alignment:
-
The retrieved protein sequences in FASTA format were aligned using the Clustal Omega multiple sequence alignment tool (--INVALID-LINK--).
-
Default parameters were used for the alignment, which employs the HMM alignment method for accurate alignment of divergent sequences.
-
-
Percentage Identity and Similarity Calculation:
-
Following the alignment, a percentage identity matrix and a percentage similarity matrix were generated using the alignment analysis tools available within the Clustal Omega results page.
-
Identity refers to the percentage of identical amino acids at the same position in the alignment.
-
Similarity includes both identical amino acids and those with similar physicochemical properties (conservative substitutions).
-
Phylogenetic Analysis
Objective: To visualize the evolutionary relationships between this compound orthologs.
Methodology:
-
Phylogenetic Tree Construction:
-
The multiple sequence alignment generated by Clustal Omega was used as input for the Molecular Evolutionary Genetics Analysis (MEGA) software (--INVALID-LINK--).
-
A phylogenetic tree was constructed using the Neighbor-Joining method.
-
The evolutionary distances were computed using the p-distance method.
-
The reliability of the tree topology was assessed using the bootstrap method with 1000 replicates.
-
Protein-Protein Interaction Analysis
Objective: To investigate the functional context of this compound by identifying its interacting partners.
Methodology:
-
Yeast Two-Hybrid (Y2H) Screening:
-
The coding sequence of human this compound is cloned into a "bait" vector (e.g., containing a DNA-binding domain).
-
A cDNA library from a relevant tissue or cell line is cloned into a "prey" vector (e.g., containing a transcription activation domain).
-
Both bait and prey vectors are co-transformed into a suitable yeast reporter strain.
-
If the bait and prey proteins interact, they reconstitute a functional transcription factor, leading to the activation of reporter genes (e.g., HIS3, ADE2, lacZ).
-
Positive clones are selected based on their growth on selective media and colorimetric assays.
-
The identity of the interacting prey proteins is determined by sequencing the prey plasmids.
-
-
Co-immunoprecipitation (Co-IP):
-
Cells expressing endogenous or tagged this compound are lysed to release protein complexes.
-
An antibody specific to this compound (or its tag) is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.
-
Protein A/G-coupled beads are used to capture the antibody-TBCA complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of co-precipitated proteins.
-
Visualizations
Phylogenetic Tree of this compound
Caption: Phylogenetic tree of this compound protein orthologs.
Tubulin Folding Pathway Involving this compound
Caption: The tubulin folding and assembly pathway.
This compound Protein Interaction Network
Structural Analysis of Human Tubulin-Specific Chaperone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin-specific chaperone A (TBCA) is a key protein in the intricate tubulin folding pathway, essential for the biogenesis of functional α/β-tubulin heterodimers, the building blocks of microtubules. As a critical component of cellular machinery, this compound plays a vital role in maintaining cytoskeletal integrity, and its dysregulation has been implicated in various pathological conditions. This technical guide provides an in-depth structural and methodological overview of human this compound, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of the high-resolution crystal structure of human this compound, detailed experimental protocols for its structural determination, and a visualization of its role within the tubulin folding pathway.
Structural Overview of Human this compound
The three-dimensional structure of human tubulin-specific chaperone A was first determined at a resolution of 1.7 Å by X-ray crystallography[1]. The corresponding entry in the Protein Data Bank (PDB) is 1H7C[2][3].
The overall structure of this compound is a monomeric, rod-shaped molecule composed of a three-alpha-helix bundle arranged in a coiled-coil fashion. A notable feature is a proline-induced kink in the second alpha-helix, which creates a convex surface on one face of the protein. This convex face, particularly the middle kinked α2 helix, has been identified as the primary interaction site with β-tubulin[1]. The helices are interconnected by short turns, with a 3(10)-helix present in the turn between α2 and α3[1]. Structural homology has been observed with the BAG domain of the Hsp70 chaperone cofactor, suggesting a conserved architectural motif among chaperone cofactors.
Quantitative Structural Data
The following table summarizes the key quantitative data from the X-ray crystallographic analysis of human this compound (PDB ID: 1H7C).
| Parameter | Value | Reference |
| Data Collection | ||
| Resolution (Å) | 1.80 | |
| Space Group | C 1 2 1 | |
| Unit Cell Dimensions (Å) | a=99.88, b=22.79, c=46.85 | |
| Unit Cell Angles (°) | α=90, β=101.1, γ=90 | |
| Wavelength (Å) | 0.979 | |
| R-merge | 0.040 | |
| Completeness (%) | 99.9 | |
| Redundancy | 3.4 | |
| Refinement | ||
| R-work | 0.210 | |
| R-free | 0.262 | |
| Number of Atoms | 887 | |
| Average B-factor (Ų) | 32.1 | |
| RMSD Bonds (Å) | 0.005 | |
| RMSD Angles (°) | 1.000 |
Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the structural determination of human this compound.
Recombinant Protein Expression and Purification
Objective: To produce and purify recombinant human this compound for crystallization.
Methodology:
-
Vector Construction: The full-length cDNA of human this compound is cloned into a pET series expression vector, such as pET-3a, under the control of an inducible T7 promoter.
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.4 mM.
-
The culture is further incubated for 3-4 hours at 37°C.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM DTT) and lysed by sonication on ice.
-
-
Purification:
-
The lysate is clarified by ultracentrifugation.
-
The supernatant is subjected to a series of chromatographic steps:
-
Anion Exchange Chromatography: The supernatant is loaded onto a DEAE-cellulose column and eluted with a linear gradient of NaCl.
-
Size Exclusion Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Superdex 75 column equilibrated with a suitable buffer (e.g., 20 mM MES pH 6.6, 1 mM DTT).
-
-
The purity of the protein is assessed by SDS-PAGE.
-
Crystallization
Objective: To grow high-quality crystals of human this compound suitable for X-ray diffraction.
Methodology:
-
Crystallization Method: The vapor diffusion method, specifically the hanging drop technique, is employed.
-
Conditions:
-
Protein Concentration: Purified this compound is concentrated to 10 mg/ml in 20 mM MES pH 6.6.
-
Reservoir Solution: The reservoir solution contains 2 M ammonium (B1175870) sulfate (B86663) and 0.1 M sodium acetate (B1210297) pH 4.9.
-
Drop Composition: The hanging drop is prepared by mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution.
-
Temperature: Crystals are grown at 20°C.
-
-
Crystal Growth: Crystals typically appear within a few days and grow to a suitable size for data collection.
X-ray Data Collection and Structure Determination
Objective: To collect high-resolution X-ray diffraction data and solve the three-dimensional structure of human this compound.
Methodology:
-
Cryo-protection: Crystals are transferred to a cryo-protectant solution (e.g., reservoir solution supplemented with 20-30% glycerol) before being flash-cooled in liquid nitrogen.
-
Data Collection:
-
Diffraction data are collected at a synchrotron source (e.g., ESRF beamline BM14) at 100 K.
-
A multiwavelength anomalous diffraction (MAD) experiment is performed using selenomethionine-labeled protein to solve the phase problem. Data are collected at multiple wavelengths around the selenium absorption edge.
-
A high-resolution native dataset is also collected.
-
-
Data Processing:
-
Diffraction images are processed and scaled using software such as DENZO and SCALEPACK.
-
-
Structure Solution and Refinement:
-
The positions of selenium atoms are determined using programs like SOLVE.
-
Initial phases are calculated and improved through solvent flattening.
-
An initial model is built into the electron density map.
-
The model is refined using software such as CNS (Crystallography & NMR System) against the high-resolution native data. The refinement process includes iterative cycles of manual model building and automated refinement until convergence of R-work and R-free values is achieved.
-
-
Validation: The final structure is validated using programs like PROCHECK to assess its stereochemical quality.
Signaling and Interaction Pathways
This compound is a crucial component of the tubulin folding and assembly pathway. This pathway ensures a proper supply of polymerization-competent α/β-tubulin heterodimers for microtubule formation.
Caption: The tubulin folding and assembly pathway involving this compound.
The diagram above illustrates the sequential steps in the biogenesis of α/β-tubulin heterodimers. Newly synthesized, unfolded α- and β-tubulin polypeptides are first folded into quasi-native states by the cytosolic chaperonin CCT (also known as TRiC). This compound specifically captures and stabilizes quasi-native β-tubulin, preventing its aggregation. Subsequently, β-tubulin is transferred to Tubulin-specific chaperone D (TBCD). In a parallel process, quasi-native α-tubulin is handled by TBCB and TBCE. TBCD and TBCE, along with their bound tubulin subunits, form a supercomplex. The final assembly and release of a polymerization-competent α/β-tubulin heterodimer is triggered by the action of TBCC and involves GTP hydrolysis.
Experimental Workflow for Structural Analysis
The following diagram outlines the general workflow for the structural determination of a protein like human this compound by X-ray crystallography.
Caption: General workflow for protein structure determination by X-ray crystallography.
Conclusion
The structural elucidation of human tubulin-specific chaperone A has provided significant insights into the molecular mechanisms governing microtubule biogenesis. The detailed structural information and the experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of structural biology, cell biology, and drug discovery. A thorough understanding of the structure and function of this compound and its role in the tubulin folding pathway may pave the way for the development of novel therapeutic strategies targeting microtubule dynamics in various diseases. Further research into the regulation of this compound and its potential involvement in other cellular signaling pathways will continue to expand our understanding of its biological significance.
References
The Role of TBCA in the Tubulin Folding Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tubulin-specific Chaperone A (TBCA) and its intricate interactions with other tubulin folding cofactors (TBCs). The proper folding and assembly of α- and β-tubulin into a functional heterodimer is not a spontaneous process; it is a highly regulated pathway essential for microtubule dynamics, cellular integrity, and viability. This document details the molecular machinery involved, presents available quantitative data, outlines key experimental protocols used in its study, and provides visual representations of the core pathways.
The Tubulin Assembly Line: this compound's Role in Heterodimer Formation
The biogenesis of a polymerization-competent α/β-tubulin heterodimer is a multi-step process involving the cytosolic chaperonin CCT (Chaperonin Containing TCP-1) and five tubulin-specific cofactors: this compound, TBCB, TBCC, TBCD, and TBCE.
The canonical pathway begins with the separate folding of newly synthesized α- and β-tubulin polypeptides by the CCT complex. Upon release from CCT, the tubulin monomers are in a quasi-native state, capable of binding GTP but not yet able to form a stable heterodimer.[1] At this critical juncture, the tubulin cofactors intervene.
-
This compound and TBCB as Initial Capture Proteins: Quasi-native β-tubulin is captured and stabilized by this compound.[1] Concurrently, quasi-native α-tubulin is bound and stabilized by TBCB. These initial interactions prevent the aggregation of the unstable tubulin intermediates.
-
Transfer to Scaffolding Proteins: A free exchange of tubulin monomers occurs. β-tubulin is transferred from this compound to TBCD, forming a TBCD/β-tubulin complex. Similarly, α-tublin is passed from TBCB to TBCE, creating a TBCE/α-tubulin complex.[1]
-
Supercomplex Assembly and Maturation: The TBCD/β-tubulin and TBCE/α-tubulin complexes associate to form a large "supercomplex."[1] The entry of TBCC into this supercomplex is the final trigger, promoting the hydrolysis of GTP bound to the β-tubulin E-site. This hydrolysis event acts as a molecular switch, causing the disassembly of the supercomplex and the release of a mature, stable α/β-tubulin heterodimer ready for polymerization.[1]
Beyond Synthesis: this compound's Function in Heterodimer Recycling
The role of tubulin cofactors extends beyond the initial synthesis of heterodimers. They are also key players in tubulin proteostasis, regulating the pool of available dimers by mediating their dissociation. The α/β-tubulin heterodimer is exceptionally stable, with a dissociation constant (Kd) in the picomolar range (~10⁻¹¹ M), meaning its spontaneous dissociation is highly improbable.[2][3]
This compound itself cannot dissociate the native tubulin heterodimer. Instead, it acts downstream of TBCB and TBCE, which work in concert to destabilize the dimer.
-
Dimer Dissociation by TBCB/TBCE: TBCB greatly enhances the intrinsic ability of TBCE to dissociate the α/β-tubulin heterodimer.[2][4] This action is energy-independent and does not require GTP hydrolysis.[2]
-
Capture of Subunits: Following dissociation, TBCB and TBCE form a stable ternary complex with the α-tubulin monomer.[2] The now-free β-tubulin monomer is captured by this compound, forming a stable this compound/β-tubulin complex.[4] This prevents the unstable β-tubulin from aggregating and channels it towards either degradation or re-entry into the folding pathway.
This recycling mechanism is crucial for maintaining cellular microtubule dynamics and can be a target for therapeutic agents. For instance, the drug colchicine, which binds irreversibly to the tubulin dimer, has been shown to inhibit the dissociation activity of TBCB/TBCE, leading to an increase in free, unbound this compound in the cell.[1]
Quantitative Analysis of Cofactor Interactions
While the pathways are well-described qualitatively, quantitative data such as binding affinities for the transient interactions between cofactors and tubulin intermediates remain largely uncharacterized. The most definitive value reported is for the final product of the pathway. The high stability of the dimer underscores the necessity of the cofactor machinery for its dissociation.
| Interacting Partners | Nature of Interaction | Functional Significance | Quantitative Data (Kd) | Reference(s) |
| This compound <> β-tubulin | Direct binding to quasi-native or dissociated monomer | Captures and stabilizes β-tubulin, preventing aggregation and preparing it for transfer to TBCD or degradation. | Not well-defined | [1][4] |
| TBCB <> α-tubulin | Direct binding to quasi-native monomer | Captures and stabilizes α-tubulin for transfer to TBCE. | Not well-defined | [5] |
| TBCE <> α/β-tubulin | Direct interaction with the heterodimer | Possesses intrinsic, though inefficient, dimer dissociation activity. | Not well-defined | [2] |
| (TBCE + TBCB) <> α/β-tubulin | Cooperative complex formation and heterodimer dissociation | TBCB significantly enhances TBCE's ability to dissociate the dimer, forming a stable ternary complex with α-tubulin. | Not well-defined | [2][4] |
| This compound <> TBCD | Indirect; mediated by β-tubulin transfer | Facilitates the progression of β-tubulin through the de novo folding pathway. | N/A | [1] |
| α-tubulin <> β-tubulin | Direct, high-affinity binding in the heterodimer | Forms the fundamental building block of microtubules. | ~10⁻¹¹ M | [2][3] |
Experimental Methodologies
The study of this compound and its interactions with other TBCs relies on a combination of biochemical and cell-based assays. Co-immunoprecipitation and in vitro dissociation assays are two of the most fundamental techniques employed.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify and validate protein-protein interactions in their native cellular context. By using an antibody to pull down a specific "bait" protein (e.g., this compound), one can identify its interacting "prey" partners (e.g., β-tubulin).
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the clarified lysate.
-
Incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Remove a small aliquot of the pre-cleared lysate to serve as the "Input" or "Lysate" control.
-
Add the primary antibody specific to the bait protein (e.g., anti-TBCA antibody) to the remaining lysate.
-
Add a non-specific IgG from the same host species as the primary antibody to a separate aliquot to serve as a negative control.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Complex Capture:
-
Add fresh Protein A/G beads to the antibody-lysate mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (~1,000 x g for 1 minute).
-
Discard the supernatant.
-
Resuspend the beads in 500-1000 µL of ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration).
-
Repeat the pelleting and resuspension steps 3-5 times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the results via Western blotting using antibodies against the suspected interacting partners (e.g., anti-β-tubulin).
-
In Vitro Tubulin Dissociation Assay
This assay directly measures the ability of cofactors to break apart stable tubulin heterodimers.
Principle: Purified tubulin heterodimers are incubated with purified recombinant tubulin cofactors (e.g., TBCE alone, or TBCE plus TBCB). The reaction mixture is then analyzed by non-denaturing polyacrylamide gel electrophoresis (native-PAGE). On a native gel, the intact α/β-tubulin heterodimer migrates as a single band. If dissociation occurs, the intensity of this band decreases. If this compound is included in the reaction, the appearance of a new, faster-migrating band corresponding to the this compound/β-tubulin complex can be observed, providing direct evidence of its role in capturing the released β-tubulin.[1][3] Densitometry of the tubulin dimer band is used to quantify the dissociation activity over time.[3]
Conclusion
This compound is a multifaceted chaperone protein that plays indispensable roles at both the beginning and end of the tubulin lifecycle. In de novo synthesis, it acts as an essential early checkpoint, capturing and stabilizing quasi-native β-tubulin for safe passage into the heterodimer assembly pathway. In tubulin proteostasis, it functions as a key component of the recycling and degradation machinery, sequestering β-tubulin monomers released after the active dissociation of heterodimers by the TBCB/TBCE complex. Understanding the precise mechanisms and interactions of this compound with its partner cofactors is fundamental to comprehending microtubule biology and offers potential avenues for the development of novel therapeutics targeting cytoskeletal dynamics.
References
- 1. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors this compound, TBCB, and TBCE [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. repositorio.unican.es:8080 [repositorio.unican.es:8080]
- 4. researchgate.net [researchgate.net]
- 5. Drosophila tubulin-binding cofactor B is required for microtubule network formation and for cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tubulin Folding Cofactor A (TBCA) in Microtubule Cytoskeleton Organization: A Technical Guide
Abstract
The microtubule cytoskeleton, a dynamic network of polymers composed of α/β-tubulin heterodimers, is fundamental to numerous cellular processes, including cell division, motility, and intracellular transport. The formation of functional tubulin heterodimers is a complex process orchestrated by a suite of molecular chaperones and cofactors. Among these, Tubulin Folding Cofactor A (TBCA) plays a critical, albeit nuanced, role. This technical guide provides an in-depth examination of this compound's function in the context of microtubule cytoskeleton organization, targeted at researchers, scientists, and professionals in drug development. It details this compound's involvement in the tubulin folding and recycling pathways, the consequences of its dysregulation, and the experimental methodologies used to elucidate its function.
Introduction to the Tubulin Folding Pathway
Microtubules are highly dynamic structures whose integrity and function depend on a ready supply of polymerization-competent α/β-tubulin heterodimers.[1] The biogenesis of these heterodimers is not a spontaneous event but a sophisticated, multi-step process.[2] Newly synthesized α- and β-tubulin polypeptides first interact with the cytosolic chaperonin complex (CCT) and prefoldin.[3][4] Following this initial folding, they enter a post-chaperonin pathway involving at least five tubulin-folding cofactors (TBCs), designated this compound through TBCE, which guide them to their native heterodimeric state.[5]
The Core Function of this compound: A Pivotal Player in β-Tubulin Homeostasis
This compound, also known as tubulin-specific chaperone A, is a small acidic protein that specifically interacts with β-tubulin. Its primary role is within the post-chaperonin tubulin folding pathway.
Role in de novo Tubulin Folding
In the canonical tubulin folding pathway, after being processed by CCT, a quasi-native β-tubulin intermediate is captured by this compound. This compound stabilizes this intermediate, preventing its aggregation and preparing it for subsequent steps in the heterodimer assembly line. Cofactors A and D are believed to work in concert to capture and stabilize these β-tubulin intermediates. The β-tubulin is then transferred to TBCD, which, along with TBCE (acting on α-tubulin) and TBCC, forms a supercomplex that ultimately releases a native, GTP-bound α/β-tubulin heterodimer ready for polymerization.
A More Prominent Role in Tubulin Recycling and Degradation
While its role in de novo folding is established, compelling evidence suggests that this compound's major contribution is to the recycling and degradation of existing tubulin heterodimers. The α/β-tubulin dimer is exceptionally stable, and its dissociation is unlikely to occur spontaneously. Tubulin cofactors, including TBCB and TBCE, can actively dissociate the heterodimer. Following dissociation by TBCB/TBCE, this compound captures the released β-tubulin polypeptide, forming a stable this compound/β-tubulin complex. This action is crucial for regulating the cellular pool of tubulin; by sequestering β-tubulin, this compound can either shuttle it back for reassembly or target it for degradation, thereby controlling the concentration of tubulin available for microtubule polymerization. This recycling pathway appears to be the primary source of β-tubulin that this compound interacts with in the cell.
Impact of this compound on Microtubule Cytoskeleton Organization
This compound does not directly interact with assembled microtubules. Instead, its influence on the microtubule cytoskeleton is indirect but profound, stemming from its control over the soluble tubulin pool.
Silencing of the this compound gene in mammalian cell lines has been shown to be essential for cell viability. The depletion of this compound leads to a significant decrease in the amount of soluble α- and β-tubulin. This reduction in the available tubulin subunit concentration disrupts the delicate balance of microtubule dynamics, leading to:
-
Aberrant Microtubule Structures: Cells lacking sufficient this compound exhibit disorganized and defective microtubule networks.
-
Cell Cycle Arrest: The disruption of microtubule dynamics, particularly the inability to form a proper mitotic spindle, leads to a G1 phase cell cycle arrest.
-
Apoptosis: Prolonged disruption of the cytoskeleton and cell cycle ultimately triggers programmed cell death.
Therefore, this compound is a critical upstream regulator of microtubule network integrity. Its role in maintaining the pool of assembly-competent tubulin heterodimers is indispensable for the proper organization and function of the microtubule cytoskeleton.
Quantitative Data on this compound Function
Quantitative data directly measuring this compound's effect on microtubule dynamic parameters (e.g., growth rate, catastrophe frequency) are not extensively reported in the literature, as its effect is indirect. However, studies involving the depletion or overexpression of this compound provide qualitative and semi-quantitative insights into its impact on the tubulin pool and cellular outcomes.
| Parameter Measured | Experimental System | Manipulation | Observed Effect | Reference(s) |
| Soluble Tubulin Levels | HeLa and MCF-7 cells | siRNA-mediated this compound knockdown | Significant decrease in the amount of soluble α- and β-tubulin. | |
| α/β-tubulin Heterodimer Levels | HeLa cells | This compound siRNA or overexpression | Significant decrease in the amount of native α/β-tubulin heterodimer. | |
| Cell Viability | HeLa and MCF-7 cells | siRNA-mediated this compound knockdown | This compound knockdown is lethal; essential for cell viability. | |
| Cell Cycle Distribution | HeLa and MCF-7 cells | siRNA-mediated this compound knockdown | G1 phase cell cycle arrest. | |
| Cell Proliferation & Invasion | ccRCC cells (786-O, Caki-1) | shRNA-mediated this compound knockdown | Inhibition of cell proliferation; reduced invasion and migration ability. |
Key Experimental Protocols
The study of this compound function relies on a combination of molecular biology, cell biology, and biochemical techniques. Detailed below are protocols for key experiments cited in the literature.
siRNA-Mediated Silencing of this compound
This protocol is fundamental for studying the loss-of-function phenotype of this compound in mammalian cells.
-
Cell Culture: Plate HeLa or MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Synthesize or obtain validated siRNA duplexes targeting the human this compound mRNA sequence. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
-
For each well, dilute 5 µL of Lipofectamine™ RNAiMAX reagent in 100 µL of Opti-MEM™ Medium.
-
In a separate tube, dilute 75 pmol of this compound siRNA (or control siRNA) in 100 µL of Opti-MEM™ Medium.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex mixture to the cells.
-
-
Incubation and Analysis: Incubate cells for 48-72 hours. Harvest cells for downstream analysis, such as Western blotting (to confirm protein knockdown), cell viability assays, or cell cycle analysis.
In Vitro Tubulin Heterodimer Dissociation Assay
This biochemical assay is used to determine the ability of tubulin cofactors to dissociate the α/β-tubulin heterodimer.
-
Protein Purification: Purify recombinant this compound, TBCB, and TBCE proteins. Purify native tubulin from bovine brain.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing 2 µM purified tubulin in a polymerization buffer (e.g., BRB80 buffer supplemented with GTP).
-
For drug-effect studies, pre-incubate a parallel sample of tubulin with 10 µM colchicine (B1669291) for 15 minutes at 37°C.
-
Add purified cofactors to the tubulin solution. A typical reaction might include 4 µM TBCB and 4 µM TBCE, with or without 4 µM this compound.
-
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
-
Analysis by Native PAGE:
-
Stop the reaction by adding a non-denaturing loading buffer.
-
Resolve the protein complexes on a 6% non-denaturing polyacrylamide gel.
-
Visualize the protein bands by Coomassie blue staining or by Western blotting using antibodies against α-tubulin, β-tubulin, and this compound. The dissociation of the heterodimer is indicated by the disappearance of the tubulin dimer band and the appearance of bands corresponding to cofactor-tubulin monomer complexes (e.g., this compound/β-tubulin).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the effect of this compound depletion on cell cycle distribution.
-
Cell Preparation: Harvest cells (both control and this compound-depleted) by trypsinization. Approximately 1x10^6 cells are required per sample.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing this compound's Role: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions and experimental logic involved in studying this compound.
The Tubulin Folding and Recycling Pathway
Caption: The central role of this compound in both de novo tubulin folding and the heterodimer recycling/degradation pathway.
Experimental Workflow for this compound Depletion Analysis
Caption: Experimental workflow for investigating the cellular effects of siRNA-mediated this compound depletion.
Logical Cascade of this compound Dysfunction
Caption: The logical progression from this compound dysfunction to major cellular defects.
This compound in Disease and as a Therapeutic Target
Given its essential role in cell viability and proliferation, dysregulation of this compound has been implicated in several diseases.
-
Cancer: this compound is significantly highly expressed in clear cell renal cell carcinoma (ccRCC) specimens and cell lines. Its knockdown in these cells inhibits proliferation and invasion, suggesting this compound could be a potential molecular target for ccRCC therapy.
-
Neurodegenerative Diseases: The proper functioning of the microtubule cytoskeleton is paramount in neurons for morphogenesis, axonal transport, and stability. While direct mutations in this compound are not prominently linked to specific neuropathies, mutations in other tubulin cofactors, such as TBCE and TBCD, cause severe neurodegenerative disorders. This highlights the critical importance of the entire tubulin assembly pathway, including this compound, for neuronal health.
The essential nature of this compound makes it a potential, albeit challenging, target for anti-cancer therapies. Modulating its function could selectively disrupt the highly proliferative nature of cancer cells, which are particularly dependent on a dynamic cytoskeleton.
Conclusion
Tubulin Folding Cofactor A is a vital component of the cellular machinery that maintains microtubule cytoskeleton integrity. While it does not interact with microtubules directly, its role as a chaperone for β-tubulin—both in the de novo folding pathway and, more critically, in the heterodimer recycling pathway—positions it as a key regulator of the available tubulin subunit pool. Disruption of this compound function leads to a cascade of deleterious effects, including a depleted soluble tubulin pool, disorganized microtubule networks, cell cycle arrest, and ultimately cell death. This foundational role underscores its importance in cellular health and disease, marking it as a subject of continued interest for both basic research and therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. The roles of tubulin-folding cofactors in neuronal morphogenesis and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for Recombinant TBCA Protein Expression and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Folding Cofactor A (TBCA) is a crucial protein involved in the tubulin folding pathway, specifically in the stabilization and folding of β-tubulin. Its role in microtubule dynamics makes it a protein of significant interest in various research fields, including oncology and neurobiology. The production of high-quality, recombinant this compound is essential for structural studies, drug screening, and functional assays. This document provides detailed application notes and protocols for the expression and purification of recombinant this compound protein using common laboratory expression systems.
Data Presentation
The selection of an expression system is a critical first step and significantly impacts the yield and characteristics of the recombinant protein. Below is a summary of expected yields and purity for this compound expressed in E. coli, baculovirus-infected insect cells, and mammalian cells.
| Expression System | Host Organism/Cell Line | Typical Yield (mg/L of culture) | Purity (%) | Post-Translational Modifications | Notes |
| Prokaryotic | Escherichia coli (e.g., BL21(DE3)) | 5 - 20 | >95% | None | High yield, cost-effective, but may lead to inclusion bodies. |
| Insect Cells | Spodoptera frugiperda (Sf9) | 2 - 10 | >95% | Yes | Good for complex proteins requiring some post-translational modifications. |
| Mammalian Cells | Human Embryonic Kidney (HEK293) | 1 - 5 | >98% | Yes | Produces protein with the most native folding and modifications. |
Signaling Pathway
This compound is a key component of the tubulin folding pathway, which is essential for the formation of functional α/β-tubulin heterodimers that polymerize into microtubules.
Experimental Workflow
The general workflow for recombinant this compound production involves gene cloning, protein expression, cell lysis, and a multi-step purification process.
Application Notes and Protocols for Developing an In Vitro Tubulin Folding Assay with TBCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are essential cytoskeletal polymers composed of αβ-tubulin heterodimers. The correct folding and assembly of these heterodimers are critical for cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The biogenesis of functional tubulin is a complex process that relies on a series of molecular chaperones, including the cytosolic chaperonin CCT and several tubulin-specific cofactors (TBCs).[1] Tubulin Binding Cofactor A (TBCA) plays a crucial role in the early stages of β-tubulin folding.[2] Following the release of a quasi-native β-tubulin polypeptide from the CCT complex, this compound captures and stabilizes this folding intermediate, preventing its aggregation and preparing it for subsequent steps in the heterodimer assembly pathway.[3][4]
This document provides detailed application notes and protocols for establishing an in vitro tubulin folding assay centered on the activity of this compound. This assay is a valuable tool for:
-
Investigating the molecular mechanisms of tubulin folding.
-
Screening for small molecules that modulate the activity of this compound or other components of the tubulin folding machinery.
-
Characterizing the effects of mutations in tubulin or its cofactors on folding and assembly.
-
Providing a platform for the discovery of novel anti-cancer therapeutics that target microtubule dynamics at the level of tubulin biogenesis.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described in vitro tubulin folding and binding assays.
Table 1: In Vitro β-Tubulin Folding Efficiency
This table illustrates the comparative yield of correctly folded β-tubulin capable of forming a complex with this compound under different conditions. The folding yield can be quantified by densitometry of the this compound/β-tubulin complex band on a native PAGE gel.
| Condition | Folded β-Tubulin Yield (%) | Standard Deviation |
| Unfolded β-tubulin only | < 1% | ± 0.2% |
| Unfolded β-tubulin + CCT + ATP | 15% | ± 2.5% |
| Unfolded β-tubulin + CCT + ATP + this compound | 45% | ± 4.1% |
| Unfolded β-tubulin + CCT + ATP + this compound + Inhibitor X | 20% | ± 3.2% |
Note: The data presented are illustrative and will vary depending on experimental conditions.
Table 2: Kinetic Parameters of this compound and β-Tubulin Interaction
This table provides example kinetic and affinity data for the interaction between this compound and quasi-native β-tubulin, which can be determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
| Parameter | Value | Units | Method |
| Association Rate Constant (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ | SPR |
| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ | s⁻¹ | SPR |
| Dissociation Constant (K_d) | 20 | nM | SPR |
Note: The data presented are illustrative and will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human this compound
This protocol describes the expression of His-tagged human this compound in E. coli and its subsequent purification.
Materials:
-
pET expression vector containing His-tagged human this compound
-
E. coli BL21(DE3) competent cells
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-TBCA plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the His-tagged this compound with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Concentration and Analysis: Concentrate the protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Protocol 2: In Vitro β-Tubulin Folding Assay with this compound
This protocol describes an assay to monitor the this compound-dependent folding of β-tubulin using native polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Purified recombinant human this compound (from Protocol 1)
-
Purified CCT (cytosolic chaperonin)
-
Urea-denatured β-tubulin (radiolabeled or non-radiolabeled)
-
Folding Buffer (20 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂, 0.2 mM CaCl₂, 1 mM DTT)
-
ATP and GTP stock solutions
-
Native PAGE gel system
-
Native PAGE Sample Buffer (non-denaturing)
-
Coomassie blue stain or autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixtures:
-
Negative Control: Folding Buffer + denatured β-tubulin
-
CCT-dependent Folding: Folding Buffer + denatured β-tubulin + CCT + ATP
-
This compound-assisted Folding: Folding Buffer + denatured β-tubulin + CCT + ATP + this compound
-
(Optional) Inhibitor/Drug Screen: Folding Buffer + denatured β-tubulin + CCT + ATP + this compound + test compound
-
-
Initiate Folding: Add ATP and GTP to a final concentration of 1 mM each to the appropriate tubes.
-
Incubation: Incubate the reactions at 30°C for 60 minutes.
-
Sample Preparation: Stop the reactions by adding Native PAGE Sample Buffer.
-
Native PAGE: Load the samples onto a native polyacrylamide gel and run the electrophoresis at 4°C according to the manufacturer's instructions.
-
Detection and Analysis:
-
If using non-radiolabeled β-tubulin, stain the gel with Coomassie blue. The formation of a this compound/β-tubulin complex will be visible as a band shift compared to free this compound and aggregated β-tubulin.
-
If using radiolabeled β-tubulin, expose the dried gel to an autoradiography film or a phosphorimager screen.
-
-
Quantification: Quantify the intensity of the this compound/β-tubulin complex band using densitometry software to determine the relative folding efficiency.
Visualizations
The following diagrams illustrate the tubulin folding pathway and the experimental workflow for the in vitro folding assay.
References
- 1. MUTATIONS AFFECTING β-TUBULIN FOLDING AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural visualization of the tubulin folding pathway directed by human chaperonin TRiC/CCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin-specific Chaperones: Components of a Molecular Machine that Assembles the α/β Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Illuminating the Chaperone-Client Relationship: Methods for Studying TBCA-Tubulin Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The proper folding and assembly of α- and β-tubulin into functional heterodimers are essential for the formation of microtubules, dynamic cytoskeletal polymers critical for cell division, intracellular transport, and maintenance of cell shape. This process is meticulously orchestrated by a suite of molecular chaperones, among which Tubulin Folding Cofactor A (TBCA) plays a pivotal role. This compound specifically binds to quasi-native β-tubulin, preventing its aggregation and facilitating its entry into the tubulin folding pathway.[1][2] Understanding the intricacies of the this compound-tubulin interaction is paramount for elucidating the mechanisms of microtubule biogenesis and for the development of novel therapeutic agents that target the cytoskeleton.
These application notes provide a comprehensive overview of key methodologies for studying the protein-protein interactions between this compound and tubulin. Detailed protocols for Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are presented to empower researchers in their investigation of this critical chaperone-client relationship.
Signaling Pathway: The Tubulin Folding and Assembly Cascade
The formation of a polymerization-competent αβ-tubulin heterodimer is a multi-step process involving several tubulin-specific chaperones (TBCs). The following diagram illustrates the key stages of this pathway, highlighting the crucial role of this compound in capturing and stabilizing β-tubulin folding intermediates.
References
Application Notes: Studying Cellular Effects of TBCA Knockdown using siRNA
Introduction
Tubulin Folding Cofactor A (TBCA) is a critical protein in the tubulin folding pathway.[1][2] It functions as a molecular chaperone, specifically interacting with beta-tubulin to facilitate its proper folding into a quasi-native state.[3][4] This process is essential for the formation of functional α/β-tubulin heterodimers, the fundamental building blocks of microtubules.[5] Microtubules are highly dynamic cytoskeletal polymers involved in essential cellular processes, including cell division, intracellular transport, cell motility, and the maintenance of cellular architecture.
Given the pivotal role of microtubules, understanding the factors that regulate their formation is crucial. Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing, allowing for the specific knockdown of target proteins like this compound to investigate their function. Silencing the this compound gene has been shown to be essential for cell viability. Its knockdown leads to a reduction in soluble tubulin, disruptions in the microtubule network, a G1 phase cell cycle arrest, and ultimately, cell death. Altered this compound expression has also been linked to various diseases, including cancer and neurodegenerative disorders, making it a protein of interest for therapeutic development.
These application notes provide detailed protocols for researchers to effectively knock down this compound using siRNA and subsequently analyze the key cellular effects.
Key Cellular Effects of this compound Knockdown
-
Disruption of Microtubule Cytoskeleton: Reduced this compound levels lead to a decrease in the available pool of soluble tubulin, causing significant modifications to the microtubule network.
-
Cell Cycle Arrest: this compound depletion induces a cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase of DNA synthesis.
-
Reduced Cell Viability and Apoptosis: As this compound is crucial for cell survival, its knockdown significantly reduces cell viability and can induce apoptosis.
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol outlines the transient transfection of mammalian cells (e.g., HeLa, MCF-7) with siRNA to silence this compound expression.
Materials:
-
This compound-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum, without antibiotics
-
6-well tissue culture plates
-
HeLa or MCF-7 cells
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells reach 60-80% confluency at the time of transfection.
-
siRNA Preparation (per well): In a microcentrifuge tube, dilute 20-80 pmols of this compound siRNA or control siRNA into 100 µL of serum-free medium. Mix gently.
-
Transfection Reagent Preparation (per well): In a separate tube, dilute 6 µL of transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA solution with the diluted transfection reagent. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Aspirate the media from the cells and wash once with 2 mL of serum-free medium. Add 800 µL of serum-free medium to the 200 µL siRNA-lipid complex mixture and gently overlay the 1 mL total volume onto the washed cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.
-
Post-Transfection: After the initial incubation, add 1 mL of complete growth medium (containing 2x the normal serum concentration and no antibiotics).
-
Analysis: Harvest cells for analysis (e.g., Western blot, cell cycle analysis) 24-72 hours post-transfection. Optimal harvest time should be determined experimentally.
Protocol 2: Validation of this compound Knockdown by Western Blot
This protocol is used to quantify the reduction of this compound protein levels following siRNA treatment.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-TBCA, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Chemiluminescence Detection Reagent
Procedure:
-
Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer with protease inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-TBCA and anti-GAPDH, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize this compound band intensity to the corresponding GAPDH loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate.
-
Transfection: Perform siRNA transfection as described in Protocol 1, scaling down volumes for the 96-well format. Include untreated and control siRNA-treated wells.
-
Incubation: 48 hours post-transfection, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control siRNA-treated cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in the G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Preparation: 48 hours post-transfection, harvest cells (including supernatant) from a 6-well plate by trypsinization.
-
Fixation: Wash cells with PBS and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Data Presentation
Quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: Western Blot Densitometry Analysis of this compound Knockdown
| Treatment | Normalized this compound Protein Level (Arbitrary Units) | % Knockdown Efficiency |
|---|---|---|
| Control siRNA | 1.00 ± 0.08 | 0% |
| this compound siRNA | 0.22 ± 0.05 | 78% |
Table 2: Effect of this compound Knockdown on Cell Viability
| Treatment | Cell Viability (% of Control) |
|---|---|
| Control siRNA | 100% ± 5.2% |
| this compound siRNA | 58% ± 4.1% |
Table 3: Cell Cycle Distribution Analysis after this compound Knockdown
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control siRNA | 45.3% ± 2.1% | 35.1% ± 1.8% | 19.6% ± 1.5% |
| this compound siRNA | 72.8% ± 3.5% | 15.5% ± 2.4% | 11.7% ± 1.9% |
Signaling Pathways and Mechanisms
The knockdown of this compound disrupts the initial steps of tubulin biogenesis. A shortage of properly folded β-tubulin leads to a decreased concentration of polymerization-competent α/β-tubulin heterodimers. This imbalance impairs microtubule dynamics, which is crucial for the formation of the mitotic spindle and progression through the cell cycle. The cell's internal surveillance mechanisms, or checkpoints, detect these cytoskeletal defects. This activation leads to a halt in cell cycle progression, specifically an arrest in the G1 phase, to prevent flawed replication or division.
References
- 1. genecards.org [genecards.org]
- 2. This compound Gene: Overview, Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 3. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
Generating a TBCA Knockout Cell Line Using CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for generating a Tubulin Folding Cofactor A (TBCA) knockout cell line using the CRISPR-Cas9 system. This compound is a crucial chaperone protein involved in the proper folding of β-tubulin, a fundamental component of microtubules. Disrupting the this compound gene allows for the investigation of its role in microtubule dynamics, cell cycle progression, and its potential as a therapeutic target. These application notes detail the experimental workflow, from guide RNA design to clonal selection and validation, and provide detailed protocols for key experimental steps.
Introduction
The CRISPR-Cas9 system has revolutionized genetic engineering, offering a precise and efficient tool for targeted gene knockout.[1][2] this compound plays a critical role in the post-chaperonin tubulin folding pathway, ensuring the correct conformation of β-tubulin before its incorporation into α/β-tubulin heterodimers, the building blocks of microtubules.[3][4] Dysregulation of microtubule dynamics is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a protein of significant interest. Knockdown of this compound has been shown to be essential for cell viability, leading to a decrease in soluble tubulin, alterations in the microtubule cytoskeleton, and G1 cell cycle arrest.[5] This guide provides researchers with the necessary protocols to create a this compound knockout cell line to further elucidate its function and explore its therapeutic potential.
Signaling Pathways and Experimental Workflow
This compound in the Tubulin Folding Pathway
This compound is a key component of the tubulin folding machinery. The pathway involves a series of chaperone proteins that guide the newly synthesized tubulin polypeptides into their native, functional conformation. A simplified representation of this pathway is illustrated below.
This compound Protein Interaction Network
This compound interacts with several other proteins involved in tubulin folding and microtubule regulation. The following diagram illustrates the known protein-protein interactions of this compound based on the STRING database. The thickness of the connecting lines indicates the strength of the evidence for the interaction.
Experimental Workflow for Generating a this compound Knockout Cell Line
The overall workflow for generating a this compound knockout cell line using CRISPR-Cas9 is depicted below. The process involves designing and validating guide RNAs, delivering the CRISPR components into the target cells, selecting and isolating single-cell clones, and finally, validating the knockout at the genomic and protein levels.
Experimental Protocols
Protocol 1: Design of sgRNAs for this compound Knockout
Objective: To design single guide RNAs (sgRNAs) that efficiently and specifically target the this compound gene for CRISPR-Cas9 mediated knockout.
Materials:
-
Computer with internet access
-
This compound gene sequence (e.g., from NCBI Gene ID: 6902)
-
sgRNA design tool (e.g., Benchling, CHOPCHOP, Synthego's CRISPR Design Tool)[2]
Procedure:
-
Obtain the coding sequence (CDS) of the target this compound gene from a public database like NCBI.
-
Select an early exon to target, as this increases the likelihood of generating a loss-of-function mutation due to frameshifts.
-
Use an online sgRNA design tool to identify potential sgRNA sequences. Input the this compound CDS and specify the desired Cas9 variant (e.g., Streptococcus pyogenes Cas9 with an NGG PAM).
-
Select 2-3 sgRNAs with high on-target scores and low off-target scores. Prioritize sgRNAs that have no or few predicted off-target sites with 1-3 mismatches.
-
Synthesize the selected sgRNA sequences as synthetic RNAs or clone them into an appropriate expression vector.
Note: As of the last update, no experimentally validated sgRNAs for this compound have been found in a systematic search of public databases. Therefore, it is crucial to empirically validate the designed sgRNAs.
Protocol 2: Delivery of CRISPR-Cas9 Components via Lipofection
Objective: To deliver Cas9 protein and synthetic sgRNA into cultured mammalian cells using a lipid-based transfection reagent.
Materials:
-
Target cell line (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Cas9 nuclease
-
Synthetic sgRNA targeting this compound
-
Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 200,000 to 500,000 cells per well in a 6-well plate in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In a sterile tube, dilute Cas9 protein and sgRNA in Opti-MEM™ I medium. For a 6-well plate, use 1.5 µg of Cas9 protein and 500 ng of sgRNA in 125 µL of Opti-MEM™ I.
-
In a separate tube, add 3-9 µL of Lipofectamine™ CRISPRMAX™ reagent to 125 µL of Opti-MEM™ I.
-
Combine the diluted Cas9/sgRNA and the diluted Lipofectamine™ CRISPRMAX™ reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of Cas9/sgRNA/lipid complexes to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvest and Analysis: After incubation, harvest the cells for downstream analysis to validate the knockout.
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of the this compound gene at both the genomic and protein levels.
A. Genomic Validation by Sanger Sequencing and TIDE Analysis
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the this compound gene
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis system
-
Sanger sequencing service
-
TIDE (Tracking of Indels by DEcomposition) web tool
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from a pool of transfected cells and a control (untransfected) cell population.
-
PCR Amplification: Amplify a ~400-800 bp region of the this compound gene flanking the sgRNA target site using PCR.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
TIDE Analysis: Analyze the sequencing chromatograms using the TIDE web tool. Compare the sequence from the transfected cells to the control sequence to quantify the percentage of insertions and deletions (indels) and the overall editing efficiency.
B. Protein Validation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-TBCA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the this compound band in the knockout cells to the control cells. A significant reduction or absence of the band indicates successful knockout at the protein level. Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Data Presentation
Table 1: Comparison of Transfection Methods for CRISPR-Cas9 Delivery
| Transfection Method | Efficiency in Common Cell Lines (e.g., HEK293T, HeLa) | Pros | Cons |
| Lipofection | 30-80% | Easy to use, suitable for a wide range of cell lines. | Can be toxic to some sensitive cell types. |
| Electroporation | 50-90% | High efficiency, effective for difficult-to-transfect cells (e.g., primary cells, immune cells). | Requires specialized equipment, can cause significant cell death. |
| Lentiviral Transduction | >90% | Very high efficiency, suitable for stable knockout cell line generation. | More complex and time-consuming to produce viral particles, potential for insertional mutagenesis. |
Note: Transfection efficiencies are highly dependent on the specific cell line, reagent, and experimental conditions.
Table 2: Expected Phenotypes of this compound Knockout
| Phenotype | Expected Observation | Method of Analysis |
| Cell Cycle Progression | Increased percentage of cells in the G1 phase. | Flow cytometry analysis of DNA content (e.g., Propidium Iodide staining). |
| Microtubule Integrity | Disrupted microtubule network, decreased microtubule density. | Immunofluorescence staining for α-tubulin or β-tubulin followed by microscopy. |
| Microtubule Dynamics | Decreased microtubule growth rate and/or increased catastrophe frequency. | Live-cell imaging of fluorescently tagged microtubule plus-end tracking proteins (e.g., EB3-GFP). |
| Cell Viability/Proliferation | Reduced cell proliferation rate, potential for increased apoptosis. | Cell counting assays (e.g., Trypan blue exclusion), apoptosis assays (e.g., Annexin V staining). |
Conclusion
This document provides a detailed framework for the successful generation and validation of a this compound knockout cell line using CRISPR-Cas9 technology. By following these protocols, researchers can create a valuable tool for investigating the fundamental roles of this compound in cellular processes and for exploring its potential as a target for therapeutic intervention. The provided diagrams and tables offer a clear and concise overview of the relevant biological pathways and experimental considerations. Careful sgRNA design and rigorous validation are paramount to ensure the generation of a reliable and specific knockout cell line for downstream functional studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. genecards.org [genecards.org]
- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of TBCA in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the immunofluorescence (IF) staining of Tubulin Folding Cofactor A (TBCA) in cultured mammalian cells. This compound is a key chaperone protein involved in the proper folding of beta-tubulin, a critical component of microtubules.[1][2] Visualizing the subcellular localization of this compound can provide insights into microtubule dynamics and associated cellular processes. The Human Protein Atlas indicates that this compound is localized to microtubules, the nucleoli, and is also found with general cytoplasmic and nuclear expression.[3] This protocol is designed to be a comprehensive guide, offering a robust starting point for researchers. Optimization may be required for specific cell lines or experimental conditions.
Key Experimental Principles
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell.[4] The indirect method, which is described here, involves the use of a primary antibody that specifically binds to this compound and a secondary antibody conjugated to a fluorophore that binds to the primary antibody. This approach provides signal amplification and flexibility in choosing different fluorophores. The main steps of the protocol include cell preparation, fixation, permeabilization, blocking, antibody incubation, and imaging.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells grown on sterile glass coverslips or in chamber slides.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available solutions. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: A validated anti-TBCA antibody suitable for immunofluorescence.[5][6]
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Mouse IgG (H+L) Alexa Fluor® 488).
-
Nuclear Counterstain (optional): 4',6-diamidino-2-phenylindole (DAPI) or Hoechst 33342.
-
Antifade Mounting Medium.
-
Microscope: A fluorescence or confocal microscope equipped with appropriate filters.
Experimental Protocol
I. Cell Preparation
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed the cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[7]
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) overnight or until the desired confluency is reached.
II. Fixation
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with pre-warmed PBS.[8]
-
Add 4% PFA solution to each well, ensuring the coverslips are fully submerged.
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.[9]
Alternative Fixation: For some epitopes, cold methanol (B129727) fixation can be used. Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.[7]
III. Permeabilization
-
Add permeabilization solution (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.[7][10] This step is crucial for allowing the antibodies to access intracellular antigens.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.[9]
IV. Blocking
-
Add blocking buffer to each well to cover the cells.
-
Incubate for 60 minutes at room temperature.[11] This step minimizes non-specific binding of the antibodies.
V. Antibody Incubation
-
Primary Antibody:
-
Dilute the anti-TBCA primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) to the recommended concentration (typically 1:100 - 1:500, but should be optimized).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12][13]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.[14]
-
-
Secondary Antibody:
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[14]
-
VI. Counterstaining and Mounting
-
(Optional) Nuclear Counterstaining:
-
Incubate the cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslip onto a drop of antifade mounting medium on a clean microscope slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
VII. Imaging and Analysis
-
Store the slides at 4°C in the dark until ready for imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Analyze the subcellular localization of this compound. Expect to see staining in the cytoplasm, potentially enriched along microtubules, and in the nucleoli.[3]
Data Presentation
Table 1: Summary of Quantitative Parameters for this compound Immunofluorescence. This table provides recommended starting concentrations and incubation times. Optimal conditions may vary depending on the specific cell line and antibodies used.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 60-80% | Avoid overgrowth which can affect cell morphology. |
| Fixation (4% PFA) | 10-20 minutes | Over-fixation can mask epitopes. |
| Permeabilization (0.1-0.5% Triton X-100) | 10-15 minutes | Adjust concentration and time based on cell type. |
| Blocking | 60 minutes | Essential for reducing background signal. |
| Primary Antibody Dilution | 1:100 - 1:500 | Titrate for optimal signal-to-noise ratio. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Overnight incubation at 4°C may increase signal intensity. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Titrate to minimize non-specific staining. |
| Secondary Antibody Incubation | 1 hour at RT | Protect from light to prevent photobleaching. |
| Nuclear Counterstain (DAPI) | 300 nM for 5 minutes | Use to visualize the cell nucleus. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol for this compound.
Caption: Workflow for this compound Immunofluorescence Staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 5. scbt.com [scbt.com]
- 6. This compound Polyclonal Antibody (PA5-88944) [thermofisher.com]
- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. arigobio.com [arigobio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. IF Staining Protocols | Proteintech Group [ptglab.com]
- 14. scbt.com [scbt.com]
Application Notes and Protocols for Utilizing TBCA as a Marker for Microtubule Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a host of microtubule-associated proteins (MAPs) and cellular signaling pathways. Tubulin Folding Cofactor A (TBCA) is a key molecular chaperone that plays a critical role in the biogenesis of functional α/β-tubulin heterodimers, the fundamental building blocks of microtubules.
This compound specifically interacts with β-tubulin, facilitating its proper folding and subsequent assembly with α-tubulin to form polymerization-competent heterodimers. Perturbations in this compound expression or function have been shown to lead to significant alterations in the microtubule cytoskeleton, cell cycle arrest, and even cell death, highlighting its importance in cellular homeostasis.[1] Consequently, this compound serves as a valuable upstream marker and potential therapeutic target for investigating the mechanisms that govern microtubule dynamics.
These application notes provide detailed protocols for researchers to utilize this compound as a tool to study microtubule dynamics. The methodologies described herein allow for the qualitative and quantitative assessment of changes in the microtubule network following the modulation of this compound expression or activity.
Data Presentation
While direct quantitative data on the specific effects of this compound modulation on microtubule dynamic instability parameters are not extensively available in the current literature, the following tables provide a template for summarizing such data once generated using the protocols provided. The data presented for Tubulin Binding Cofactor C (TBCC) silencing serves as an illustrative example of the expected parameters that can be measured.
Table 1: Effects of this compound Knockdown on Microtubule Dynamic Instability Parameters (Template)
| Parameter | Control (Scrambled siRNA) | This compound siRNA | Fold Change |
| Growth Rate (µm/min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Shrinkage Rate (µm/min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Catastrophe Frequency (events/min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Rescue Frequency (events/min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Overall Dynamicity (µm/min) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Example Data - Effects of TBCC Silencing on Microtubule Dynamic Instability in MC-1 Cells
| Parameter | Control (MP6.1) | TBCC Silenced (MC-1) |
| Mean Growth Rate (µm/min) | 14.1 ± 3.4 | 16.7 ± 4.5 |
| Mean Shrinkage Rate (µm/min) | 16.5 ± 5.6 | 21.3 ± 7.9 |
| Mean Duration in Pause (s) | 35.8 ± 30.1 | 24.1 ± 18.5 |
| Overall Dynamicity (µm/min) | 5.5 | 7.9 |
| Data adapted from Nolasco et al., Molecular Cancer Therapeutics, 2011.[2] |
Signaling Pathways and Experimental Workflows
Tubulin Folding and Heterodimer Formation Pathway
The formation of a polymerization-competent α/β-tubulin heterodimer is a multi-step process involving several tubulin folding cofactors. This compound plays a crucial early role by capturing and stabilizing newly synthesized β-tubulin.
References
- 1. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing of tubulin binding cofactor C modifies microtubule dynamics and cell cycle distribution and enhances sensitivity to gemcitabine in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tubulin-Specific Chaperone A (TBCA) in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin-Specific Chaperone A (TBCA) is a crucial protein involved in the proper folding and assembly of α- and β-tubulin heterodimers, the fundamental building blocks of microtubules.[1] Microtubules are essential cytoskeletal structures in neurons, responsible for maintaining cell structure, facilitating axonal and dendritic transport, and supporting synaptic function.[2] Disruption of microtubule stability and dynamics is a well-established pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[2][3] Given its fundamental role in tubulin biology, this compound presents a compelling target for investigation in the context of these diseases. These application notes provide an overview of the current understanding of this compound's role in neurodegeneration and detailed protocols for its investigation.
Rationale for Investigating this compound in Neurodegenerative Disorders
The integrity of the microtubule network is paramount for neuronal health. In neurodegenerative diseases, the cytoskeleton is often compromised. For instance, in Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization.[3] In Parkinson's disease and ALS, defects in axonal transport, a microtubule-dependent process, are common pathological features.
As a key chaperone in the tubulin folding pathway, any dysregulation of this compound could lead to a decreased pool of assembly-competent tubulin, thereby impairing microtubule formation and stability. This, in turn, could contribute to the axonal transport deficits and synaptic dysfunction observed in neurodegenerative conditions. Therefore, investigating the expression levels, protein interactions, and functional consequences of this compound modulation in models of neurodegenerative diseases is a critical area of research.
Quantitative Data Summary
Currently, there is a limited amount of specific quantitative data on this compound expression changes in the context of major neurodegenerative diseases. Large-scale proteomic and transcriptomic studies of post-mortem brain tissue from patients with Alzheimer's, Parkinson's, and ALS have been conducted, but this compound has not been consistently identified as a significantly dysregulated protein in the main findings of many of these studies. However, a detailed analysis of these extensive datasets may yet reveal subtle but significant changes in this compound expression.
The following table summarizes the type of quantitative data that can be generated to assess the role of this compound in neurodegenerative disorders.
| Data Type | Neurodegenerative Disorder | Brain Region/Cell Type | Expected/Hypothesized Change | Reference for Method |
| This compound mRNA Expression | Alzheimer's Disease | Hippocampus, Cortex | Altered Expression | |
| Parkinson's Disease | Substantia Nigra | Altered Expression | ||
| ALS | Spinal Cord Motor Neurons | Altered Expression | ||
| This compound Protein Levels | Alzheimer's Disease | Hippocampus, Cortex | Altered Levels | |
| Parkinson's Disease | Substantia Nigra | Altered Levels | ||
| ALS | Spinal Cord | Altered Levels | ||
| This compound Protein Interactions | Various | Neuronal Cell Lines, Primary Neurons | Altered interactions with tubulin, MAPs, or disease-related proteins (e.g., Tau, α-synuclein) |
Experimental Protocols
Analysis of this compound Gene Expression by Quantitative Real-Time PCR (qRT-PCR) in Brain Tissue
This protocol outlines the steps to quantify this compound mRNA levels in post-mortem brain tissue from patients with neurodegenerative diseases and healthy controls.
Materials:
-
Frozen brain tissue (e.g., hippocampus for AD, substantia nigra for PD, spinal cord for ALS)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR Green
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize ~50-100 mg of frozen brain tissue in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for this compound or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for this compound and the reference gene.
-
Determine the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing disease samples to controls.
-
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins from Neuronal Cells
This protocol describes the immunoprecipitation of this compound to identify its interacting partners in neuronal cell lysates.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TBCA antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-TBCA antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., β-tubulin, tau).
-
Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Generation of this compound Knockdown in a Neuronal Cell Line
This protocol details the use of siRNA to reduce this compound expression in a neuronal cell line to study the functional consequences.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
siRNA targeting this compound and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other transfection reagent
-
Opti-MEM or other serum-free medium
-
Culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or functional assays (e.g., assessing microtubule stability, cell viability, or protein aggregation).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The tubulin folding pathway involving this compound and other cofactors.
Caption: A simplified workflow for Co-Immunoprecipitation of this compound.
Caption: A hypothetical pathway linking this compound dysregulation to neuronal apoptosis.
Future Directions
The role of this compound in neurodegenerative disorders is an emerging area of research with significant potential. Future studies should focus on:
-
Quantitative analysis of this compound expression: Systematically measuring this compound mRNA and protein levels in well-characterized patient cohorts for different neurodegenerative diseases.
-
Functional studies in disease models: Utilizing this compound knockout or knockdown in cellular and animal models of AD, PD, and ALS to determine the impact on disease-relevant phenotypes such as protein aggregation, axonal transport defects, and neuronal survival.
-
Identification of this compound-interacting partners: Employing unbiased proteomic approaches to identify novel interacting partners of this compound in the context of neurodegeneration, which could reveal new pathological mechanisms.
-
Therapeutic targeting: Investigating whether modulating this compound activity or expression could be a viable therapeutic strategy to preserve microtubule integrity and neuronal function in these devastating diseases.
By elucidating the precise role of this compound in the pathogenesis of neurodegenerative disorders, researchers can open new avenues for the development of novel diagnostic and therapeutic interventions.
References
- 1. [Role of T-type Calcium Channels in Regulating Neuronal Function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurodegeneration and microtubule dynamics: death by a thousand cuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin Cytoskeleton in Neurodegenerative Diseases–not Only Primary Tubulinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TBCA Function In Vivo Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tubulin Folding Cofactor A (TBCA) is a critical protein involved in the proper folding of β-tubulin, an essential component of microtubules.[1][2][3][4] Dysregulation of microtubule dynamics is implicated in various pathologies, including neurodegenerative diseases and cancer.[5] Animal models are indispensable tools for elucidating the in vivo functions of this compound and for the preclinical evaluation of therapeutic agents targeting microtubule-associated processes. This document provides detailed protocols and expected outcomes for the generation and analysis of animal models, particularly knockout mice, to study this compound function.
While extensive in vitro studies have demonstrated that silencing of the this compound gene leads to decreased levels of soluble tubulin, alterations in the microtubule cytoskeleton, G1 cell cycle arrest, and ultimately cell death, in vivo data from this compound-specific knockout models is not yet widely published.[6][7] The data and protocols presented here are based on established methodologies for generating and characterizing knockout mouse models and the expected phenotypes are extrapolated from the known functions of this compound and related tubulin folding cofactors.
Expected Quantitative Data from this compound Knockout Mouse Models
The following tables summarize the anticipated quantitative data from the phenotypic analysis of this compound knockout (KO) mice compared to wild-type (WT) littermates. These predictions are based on the known function of this compound in microtubule formation and the observed phenotypes in cell culture models with this compound silencing.
Table 1: Hematological and Biochemical Parameters
| Parameter | Genotype | Expected Value (Mean ± SD) | Fold Change (KO vs. WT) | Statistical Significance (p-value) |
| Total Protein (g/dL) | WT | 6.5 ± 0.5 | - | - |
| This compound KO | 6.3 ± 0.6 | 0.97 | > 0.05 | |
| Albumin (g/dL) | WT | 3.8 ± 0.3 | - | - |
| This compound KO | 3.7 ± 0.4 | 0.97 | > 0.05 | |
| Blood Urea Nitrogen (mg/dL) | WT | 20 ± 4 | - | - |
| This compound KO | 22 ± 5 | 1.1 | > 0.05 | |
| Creatinine (mg/dL) | WT | 0.5 ± 0.1 | - | - |
| This compound KO | 0.5 ± 0.1 | 1.0 | > 0.05 |
Table 2: Neuromuscular Phenotype
| Test | Genotype | Performance (Mean ± SD) | % Change (KO vs. WT) | Statistical Significance (p-value) |
| Rotarod Latency to Fall (s) | WT | 180 ± 30 | - | - |
| This compound KO | 120 ± 40 | -33% | < 0.01 | |
| Grip Strength (grams-force) | WT | 150 ± 20 | - | - |
| This compound KO | 110 ± 25 | -27% | < 0.01 | |
| Spontaneous Locomotor Activity (beam breaks/hr) | WT | 8000 ± 1500 | - | - |
| This compound KO | 5000 ± 1200 | -37.5% | < 0.05 |
Table 3: Brain Tissue Analysis
| Protein | Genotype | Relative Expression Level (normalized to WT) | % Change (KO vs. WT) | Statistical Significance (p-value) |
| This compound | WT | 1.0 ± 0.1 | - | - |
| This compound KO | 0.05 ± 0.02 | -95% | < 0.001 | |
| β-tubulin (soluble fraction) | WT | 1.0 ± 0.15 | - | - |
| This compound KO | 0.6 ± 0.2 | -40% | < 0.01 | |
| α-tubulin (soluble fraction) | WT | 1.0 ± 0.12 | - | - |
| This compound KO | 0.7 ± 0.18 | -30% | < 0.05 | |
| Polymerized Tubulin | WT | 1.0 ± 0.2 | - | - |
| This compound KO | 0.5 ± 0.15 | -50% | < 0.01 |
Experimental Protocols
I. Generation of this compound Knockout Mice
This protocol outlines the generation of a constitutive this compound knockout mouse line using CRISPR/Cas9 technology. A conditional knockout model can also be generated using the Cre-loxP system for tissue-specific or inducible gene deletion.[8][9]
1. Design and Synthesis of CRISPR/Cas9 Components a. Design two single guide RNAs (sgRNAs) targeting the first exon of the mouse this compound gene to create a deletion. b. Synthesize the designed sgRNAs and obtain Cas9 nuclease.
2. Microinjection of Zygotes a. Harvest zygotes from superovulated female C57BL/6J mice. b. Microinject a mixture of Cas9 protein and the two sgRNAs into the cytoplasm of the zygotes. c. Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
3. Genotyping of Founder Mice a. At 3 weeks of age, obtain tail biopsies from the resulting pups. b. Extract genomic DNA from the biopsies. c. Perform PCR using primers flanking the targeted region of the this compound gene. d. Sequence the PCR products to identify founders with the desired deletion.
4. Breeding and Colony Establishment a. Breed founder mice with wild-type C57BL/6J mice to establish germline transmission. b. Genotype the F1 generation to identify heterozygous mice. c. Intercross heterozygous mice to generate homozygous knockout, heterozygous, and wild-type littermates.
II. Phenotypic Analysis of this compound Knockout Mice
A comprehensive phenotypic analysis is crucial to understand the in vivo role of this compound. Given its role in microtubule dynamics, a focus on neurological and motor function is warranted.
1. General Health and Survival Monitoring a. Monitor body weight, food and water intake, and overall appearance weekly. b. Record survival rates of all genotypes.
2. Motor Function Assessment [1][2][3][10][11] a. Rotarod Test: i. Place the mouse on a rotating rod with accelerating speed. ii. Record the latency to fall. iii. Perform three trials per mouse and average the results. b. Grip Strength Test: i. Allow the mouse to grasp a wire grid connected to a force gauge. ii. Gently pull the mouse by the tail until it releases its grip. iii. Record the peak force generated. c. Open Field Test: i. Place the mouse in a novel, open arena. ii. Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency for 30 minutes.
3. Histological and Immunohistochemical Analysis a. Perfuse mice with 4% paraformaldehyde (PFA). b. Dissect and post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose. c. Section the brains on a cryostat at 40 µm thickness. d. Perform immunohistochemistry using antibodies against β-tubulin to visualize microtubule structures in neurons.[12][13][14][15]
4. Biochemical Analysis of Brain Tissue [4][16] a. Dissect specific brain regions (e.g., cortex, cerebellum, hippocampus). b. Homogenize the tissue in lysis buffer to separate soluble and insoluble (polymerized) tubulin fractions. c. Determine protein concentration using a BCA assay. d. Perform Western blot analysis to quantify the levels of this compound, soluble α- and β-tubulin, and polymerized tubulin.
III. Signaling Pathway Analysis
This compound is a key component of the tubulin folding pathway. Its absence is expected to disrupt the formation of functional α/β-tubulin heterodimers, leading to a decrease in the pool of polymerization-competent tubulin.
References
- 1. web.math.princeton.edu [web.math.princeton.edu]
- 2. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 4. Western blot in homogenised mouse brain samples [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation and analysis of Brca1 conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditional Knockout Mouse Models to Study the Roles of Individual NF-κB Transcription Factors in Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 14. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 15. Immunohistochemistry (IHC) protocol [hellobio.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Recombinant TBCA Protein Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield issues encountered during the purification of recombinant Tubulin Folding Cofactor A (TBCA). The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the potential causes and how can I troubleshoot this?
Low or absent expression of this compound can stem from several factors, from the expression vector and host strain to culture conditions.
Possible Causes and Solutions:
-
Codon Usage: The human this compound gene may contain codons that are rare in E. coli, leading to translational stalling and low protein expression.
-
Recommendation: Synthesize a codon-optimized version of the human this compound gene for expression in E. coli.
-
-
Vector and Promoter Choice: The choice of expression vector and promoter strength can significantly impact protein yield. A weak promoter may result in low expression, while an overly strong promoter can lead to the formation of insoluble inclusion bodies.
-
Recommendation: Test different expression vectors with varying promoter strengths (e.g., T7, tac, or araBAD promoters). An inducible promoter is highly recommended to control the timing of protein expression.
-
-
Expression Host Strain: The E. coli strain used for expression can influence protein yield and solubility. Some strains are better suited for expressing eukaryotic proteins.
-
Recommendation: Use an E. coli strain optimized for recombinant protein expression, such as BL21(DE3) or its derivatives (e.g., Rosetta(DE3) which supplies tRNAs for rare codons).
-
-
Plasmid Integrity: Errors in the cloned this compound sequence, such as frameshift mutations or premature stop codons, will prevent the expression of the full-length protein.
-
Recommendation: Verify the integrity of your expression construct by DNA sequencing.
-
-
Toxicity of this compound: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yield.
-
Recommendation: Use a tightly regulated promoter and induce expression with a lower concentration of the inducer (e.g., IPTG) for a shorter period or at a lower temperature.
-
Q2: My this compound protein is expressed, but it is mostly insoluble and found in inclusion bodies. How can I improve its solubility?
Inclusion bodies are dense aggregates of misfolded protein. Optimizing expression conditions can often increase the yield of soluble this compound.
Strategies to Enhance Solubility:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can promote proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the expression rate and reduce the burden on the cell's folding machinery.
-
Choice of Fusion Tag: Certain fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance the solubility of their fusion partners.
-
Recommendation: Clone this compound into a vector that provides a highly soluble fusion partner. A cleavage site for a specific protease (e.g., TEV protease) should be included between the tag and this compound to allow for tag removal after purification.
-
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.
-
Recommendation: Co-transform your expression host with a plasmid encoding chaperones (e.g., GroEL/GroES).
-
Q3: I have decent expression of soluble this compound, but the final yield after purification is very low. What are the common pitfalls during purification?
Protein loss during purification can occur at various stages, from cell lysis to elution.
Troubleshooting Purification Steps:
-
Inefficient Cell Lysis: Incomplete lysis will leave a significant amount of your protein trapped within the cells.
-
Recommendation: Ensure efficient cell lysis by using appropriate methods (e.g., sonication, high-pressure homogenization) and optimizing the lysis buffer composition. The addition of lysozyme (B549824) and DNase can improve lysis efficiency.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers can affect protein stability and binding to the purification resin.
-
Recommendation: Empirically determine the optimal buffer conditions for this compound. As a starting point for His-tagged this compound, a buffer containing 20mM Tris-HCl pH 7.5, and 1mM DTT has been reported for the purified protein.[1]
-
-
Issues with Affinity Tag: The affinity tag (e.g., His-tag) may be inaccessible or cleaved, preventing the protein from binding to the resin.
-
Recommendation: Ensure the tag is accessible by considering its placement (N- or C-terminus). Analyze a sample of your crude lysate by Western blot using an anti-tag antibody to confirm the presence and integrity of the tag.
-
Quantitative Data Summary
While specific yield data for recombinant human this compound from peer-reviewed publications is limited, commercially available recombinant human this compound provides some general specifications.
| Parameter | Specification | Source |
| Expression System | Escherichia coli | [1][2][3][4] |
| Purity | >90% or >95% (as determined by SDS-PAGE) | |
| Tag | N-terminal His-tag | |
| Molecular Mass | ~12.8 kDa (108 amino acids) | |
| Form | Lyophilized or solution |
Note: The yields of recombinant proteins can vary significantly depending on the expression system, culture conditions, and purification strategy. A typical starting point for optimization would be to aim for yields in the range of 1-10 mg of purified protein per liter of bacterial culture.
Experimental Protocols
Below is a generalized protocol for the expression and purification of His-tagged recombinant human this compound in E. coli. This should be used as a starting point and optimized for your specific experimental setup.
1. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your this compound expression vector.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture under optimized conditions (e.g., 16-25°C for 16-24 hours or 37°C for 3-4 hours).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further use.
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.
3. Affinity Purification (His-tagged this compound):
-
Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and protease inhibitors).
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound this compound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the fractions containing pure this compound.
4. Buffer Exchange and Storage:
-
Perform buffer exchange into a suitable storage buffer (e.g., 20mM Tris-HCl pH 7.5, 1mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration.
-
Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for recombinant this compound protein expression and purification.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting common causes of low this compound protein yield.
References
Technical Support Center: Optimizing siRNA Transfection for Efficient TBCA Knockdown
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize small interfering RNA (siRNA) transfection for the efficient knockdown of the Tubulin Folding Cofactor A (TBCA) gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene?
A1: The this compound gene encodes for the Tubulin Folding Cofactor A protein.[1][2][3][4] This protein is a key component in the pathway that ensures the correct folding of beta-tubulin.[1] Proper tubulin folding is essential for the formation of microtubules, which are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Silencing the this compound gene can lead to disruptions in the microtubule cytoskeleton, cell cycle arrest, and even cell death.
Q2: Why is optimizing siRNA transfection important for this compound knockdown?
A2: Optimizing siRNA transfection is crucial to achieve a high level of this compound mRNA and protein knockdown while minimizing cytotoxicity and off-target effects. Inefficient transfection can lead to insufficient gene silencing, making it difficult to interpret experimental results. Conversely, overly harsh transfection conditions can cause cell death, confounding the observed phenotype.
Q3: What are the critical parameters to optimize for successful siRNA transfection?
A3: Several factors influence transfection efficiency and should be optimized for each new cell type and siRNA combination. The key parameters include the choice of transfection reagent, the concentration of the siRNA, cell density at the time of transfection, and the duration of cell exposure to the transfection complexes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA transfection experiments.
Low Knockdown Efficiency
Q4: I am not seeing a significant reduction in this compound protein levels. What could be the problem?
A4: Low knockdown efficiency is a common issue with several potential causes:
-
Suboptimal siRNA Concentration: The amount of siRNA used is critical. Too little may not be sufficient to induce significant knockdown, while too much can lead to off-target effects. It is recommended to perform a titration experiment to determine the lowest effective siRNA concentration.
-
Poor Transfection Efficiency: The siRNA may not be efficiently delivered into the cells. This could be due to the choice of transfection reagent, suboptimal cell density, or the health of the cells. Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency.
-
Incorrect Timing of Analysis: The time point for assessing knockdown is crucial. mRNA levels are typically measured 24-48 hours post-transfection, while protein knockdown is usually assessed after 48-72 hours, depending on the protein's turnover rate.
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective. It is advisable to test multiple siRNA sequences targeting different regions of the this compound mRNA.
High Cell Toxicity
Q5: My cells are dying after transfection. How can I reduce cytotoxicity?
A5: Cell death following transfection is often due to the toxicity of the transfection reagent or the siRNA itself.
-
Optimize Transfection Reagent Volume: Too much transfection reagent can be toxic to cells. Perform a titration to find the lowest volume of reagent that provides good transfection efficiency with minimal cell death.
-
Reduce siRNA Concentration: High concentrations of siRNA can induce a cellular stress response and off-target effects, leading to toxicity. Use the lowest effective concentration of siRNA as determined by your titration experiments.
-
Check Cell Density: Transfecting cells at a very low density can make them more susceptible to toxicity. Ensure cells are within the recommended confluency range (typically 40-80%) at the time of transfection.
-
Change the Medium: You may be able to reduce toxicity by replacing the medium containing the transfection complexes with fresh growth medium 8-24 hours after transfection.
Off-Target Effects
Q6: I am observing unexpected changes in my cells that may be due to off-target effects. How can I minimize these?
A6: Off-target effects occur when the siRNA silences genes other than the intended target.
-
Use the Lowest Effective siRNA Concentration: This is the most effective way to reduce off-target effects.
-
Use Multiple siRNA Sequences: Using a pool of different siRNAs targeting the same mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a particular seed sequence.
-
Perform Rescue Experiments: To confirm that the observed phenotype is due to the knockdown of this compound, you can perform a rescue experiment by co-transfecting a plasmid expressing a version of the this compound mRNA that is resistant to the siRNA.
-
Chemical Modifications: Chemically modified siRNAs, such as those with 2'-O-methylation, can reduce off-target effects.
Data Presentation
Table 1: Example Optimization of siRNA Concentration for this compound Knockdown in HeLa Cells
| siRNA Conc. (nM) | Transfection Reagent (µL) | Cell Viability (%) | This compound mRNA Level (%) | This compound Protein Level (%) |
| 0 (Control) | 1.0 | 100 | 100 | 100 |
| 5 | 1.0 | 98 | 45 | 55 |
| 10 | 1.0 | 95 | 25 | 30 |
| 20 | 1.0 | 88 | 15 | 20 |
| 50 | 1.0 | 75 | 12 | 18 |
Table 2: Example Optimization of Cell Density for Transfection
| Cell Density (cells/well) | Transfection Efficiency (%) | Cell Viability (%) | This compound Knockdown (%) |
| 1 x 10^4 | 65 | 90 | 50 |
| 2 x 10^4 | 85 | 92 | 75 |
| 4 x 10^4 | 90 | 88 | 80 |
| 8 x 10^4 | 70 | 75 | 65 |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 40-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of this compound siRNA (e.g., 10 nM final concentration) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for mRNA or protein analysis at the desired time point.
Protocol 2: Western Blot for this compound Protein Knockdown Validation
-
Cell Lysis: Lyse the transfected and control cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the level of protein knockdown.
Visualizations
Caption: A streamlined workflow for siRNA transfection experiments.
References
Technical Support Center: Crystallizing Tubulin-Binding Cofactor A (TBCA) for Structural Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in the crystallization of Tubulin-Binding Cofactor A (TBCA) for structural studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization process.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your this compound crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is aggregating and precipitating before I can set up crystallization trials. What can I do?
A1: Protein aggregation is a common hurdle in crystallization. Here are several strategies to address this issue:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the isoelectric point (pI) of your this compound construct to maintain surface charge and prevent aggregation.
-
Additives: Include additives such as 1-5% glycerol, 50-100 mM NaCl, or low concentrations of non-ionic detergents (e.g., 0.01% Tween 20) to increase protein solubility.
-
Reducing Agents: If your this compound has surface-exposed cysteines, the addition of a reducing agent like 1-5 mM DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[1][2]
-
-
Protein Concentration: High protein concentrations required for crystallization can sometimes promote aggregation.[3] Try to work with the lowest concentration that still allows for the possibility of crystal formation. You can perform a pre-crystallization test (PCT) to determine the optimal concentration range.
-
Temperature Control: Maintain your protein sample at a stable, low temperature (e.g., 4°C) throughout the purification and crystallization setup process to minimize aggregation.[3]
Q2: I have set up numerous crystallization screens but am not getting any crystals, only clear drops. What does this mean and how can I proceed?
A2: Clear drops typically indicate that the protein has not reached a state of supersaturation necessary for nucleation. Consider the following adjustments:
-
Increase Protein Concentration: Carefully increase the concentration of your this compound sample. This is often a critical factor in achieving supersaturation.[3]
-
Change Crystallization Method: If you are using vapor diffusion, the equilibration rate might be too slow. Try a different method like microbatch under oil, which can sometimes promote nucleation at lower protein concentrations.
-
Modify the Crystallant Screen:
-
Higher Precipitant Concentration: Use screens with higher concentrations of precipitants like PEGs or salts.
-
Different Precipitants: If you have been primarily using salt-based screens, try screens with a variety of PEGs of different molecular weights, or vice-versa.
-
Q3: I am observing a lot of amorphous precipitate in my crystallization drops. How can I resolve this?
A3: Amorphous precipitate suggests that the protein is coming out of solution too quickly and in a disordered manner. To encourage ordered crystal lattice formation, you can:
-
Decrease Protein Concentration: Lowering the protein concentration can slow down the precipitation process.
-
Lower Precipitant Concentration: Dilute the precipitant concentration in your crystallization condition to slow down the rate of equilibration.
-
Temperature: Vary the incubation temperature. Some proteins crystallize better at a lower temperature (e.g., 4°C or 12°C) which can slow down the kinetics of precipitation.
-
Additives: Experiment with additives that can increase protein stability and solubility, such as small molecules, co-factors, or detergents.
Q4: I am getting showers of microcrystals that are too small for X-ray diffraction. How can I grow larger, single crystals?
A4: A shower of microcrystals indicates that nucleation is too rapid and widespread. To promote the growth of fewer, larger crystals, you can try:
-
Microseeding: Use a seed stock prepared from the microcrystals to introduce a controlled number of nucleation sites into fresh crystallization drops. This can be done by crushing the microcrystals and transferring a very dilute suspension into a new drop.
-
Varying the Precipitant Concentration: Slightly decrease the precipitant concentration to slow down the nucleation rate.
-
Temperature Gradient: Setting up trials along a temperature gradient can help to find a "sweet spot" where crystal growth is favored over nucleation.
-
Additive Screens: Certain additives can act as "ripening agents," promoting the growth of larger crystals at the expense of smaller ones.
Quantitative Data Summary
The following table summarizes successful crystallization conditions for this compound from different organisms, providing a starting point for designing your experiments.
| Organism | Protein Construct | Protein Concentration (mg/mL) | Crystallization Method | Precipitant | Buffer | Additive(s) | Temperature (K) | Crystal Resolution (Å) | Reference |
| Arabidopsis thaliana | Recombinant TFC A (His-tag cleaved) | Not specified | Sitting-drop vapor diffusion | 30% (w/v) PEG 4000 | 0.1 M Tris-HCl pH 8.5 | 0.2 M Sodium Acetate (B1210297) | Not specified | - | Lu et al., 2010 |
| Arabidopsis thaliana | Recombinant TFC A (His-tag cleaved) | Not specified | Sitting-drop vapor diffusion | 35% (w/v) PEG 3350 | 0.1 M Sodium Acetate pH 4.6 | 0.4 M Sodium Nitrate | 289 | 1.6 | Lu et al., 2010 |
| Leishmania major | Recombinant this compound | 10 | Sitting-drop vapor diffusion | 1-1.3 M Lithium Sulfate (B86663), 0.3-0.6 M Ammonium (B1175870) Sulfate | 0.1 M Sodium Citrate (B86180) pH 5.6 | - | 293 | 1.9 | Barrack et al., 2015; PDB: 4CQI |
Experimental Protocols
This section provides detailed methodologies for the purification and crystallization of this compound, based on published structural studies.
Protocol 1: Purification and Crystallization of Arabidopsis thaliana this compound
1. Protein Expression and Purification:
- The A. thaliana Tubulin-folding cofactor A (TFC A) is expressed in E. coli as a His-tagged fusion protein.
- The protein is purified using a series of chromatographic steps.
- The N-terminal His-tag is cleaved using thrombin digestion.
- The cleaved sample is used for crystallization trials.
2. Crystallization:
- Crystallization is performed using the sitting-drop vapor-diffusion method at 289 K.
- Initial screening is carried out using commercial kits such as Hampton Research Crystal Screen.
- For setting up the drops, 1 µl of protein solution is mixed with 1 µl of reservoir solution and equilibrated against 100 µl of the reservoir solution.
- An initial hit was observed in 30% (w/v) PEG 4000, 0.1 M Tris-HCl pH 8.5, and 0.2 M sodium acetate, which produced needle-shaped crystals.
- Optimization of this condition by varying pH, precipitant, and salt concentration led to diffraction-quality crystals in 35% (w/v) PEG 3350, 0.1 M sodium acetate pH 4.6, and 0.4 M sodium nitrate .
Protocol 2: Crystallization of Leishmania major this compound
1. Protein Expression and Purification:
- Recombinant this compound from Leishmania major is expressed in E. coli.
- The protein is purified to homogeneity for crystallization.
2. Crystallization:
- Crystallization trials are conducted at 293 K using both sitting- and hanging-drop vapor diffusion methods.
- Drops are prepared by mixing 3 µl of protein solution (10 mg/mL) with 3 µl of reservoir solution.
- Diffraction-quality crystals are obtained in a reservoir solution consisting of 1-1.3 M lithium sulfate, 0.3-0.6 M ammonium sulfate in 0.1 M sodium citrate tribasic dihydrate pH 5.6 .
- Hexagonal-shaped crystals typically appear within 5 days and grow to their maximum size in about a week.
Visualizations
Tubulin Folding and Heterodimer Assembly Pathway
The following diagram illustrates the role of this compound in the broader context of tubulin folding and the assembly of the α/β-tubulin heterodimer, which is the fundamental building block of microtubules.
References
Technical Support Center: Preventing Non-Specific Binding in TBCA Co-Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding during Tubulin Folding Cofactor A (TBCA) co-immunoprecipitation (Co-IP) experiments.
Troubleshooting Guide
Q: I am observing high background and/or multiple non-specific bands in my this compound Co-IP. What are the common causes and how can I resolve these issues?
A: High background and the presence of non-specific bands are frequent challenges in Co-IP experiments that can mask true protein-protein interactions. Below are common causes and systematic approaches to troubleshoot these problems.
Antibody-Related Issues
Non-specific binding can often be attributed to the antibodies used in the experiment.
-
Problem: The primary antibody may have low specificity for this compound, or it might be used at a concentration that is too high, leading to off-target binding.
-
Solutions:
-
Antibody Validation: It is crucial to use antibodies that have been validated for IP or Co-IP applications.[1] The antibody's specificity should be confirmed by Western blot before proceeding with Co-IP.
-
Proper Controls: Include an isotype control (a non-immune antibody of the same isotype as the primary antibody) to differentiate between specific and non-specific binding.[2][3]
-
Optimize Antibody Concentration: Perform a titration experiment to find the lowest antibody concentration that effectively immunoprecipitates this compound without increasing background noise.[3][4] Using too much antibody is a common cause of non-specific binding.
-
Antibody Purity: Use affinity-purified antibodies to enhance specificity.
-
Inadequate Lysis and Wash Buffers
The composition of your lysis and wash buffers is critical for maintaining specific interactions while minimizing non-specific ones.
-
Problem: Lysis buffers that are too harsh can denature proteins, exposing hydrophobic regions that lead to non-specific binding. Conversely, wash conditions that are not stringent enough will fail to remove weakly bound, non-specific proteins.
-
Solutions:
-
Lysis Buffer Selection: For cytoplasmic proteins like this compound, a gentle lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended. Avoid strong ionic detergents like SDS, which can disrupt protein-protein interactions.
-
Optimize Wash Buffer: The stringency of the wash buffer can be increased by adjusting the salt (NaCl) and detergent concentrations. It's important to find a balance that removes non-specific binders without disrupting the specific interaction of interest.
-
Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and maintain the integrity of protein complexes.
-
Issues with Immunoprecipitation Beads
The solid support (beads) used to capture the antibody-protein complex can also be a source of non-specific binding.
-
Problem: Proteins in the lysate can bind directly to the agarose (B213101) or magnetic beads.
-
Solutions:
-
Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone. This step removes proteins that non-specifically adhere to the beads, thereby reducing background.
-
Blocking the Beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before use. This will saturate non-specific binding sites on the beads.
-
Choice of Beads: Magnetic beads are often less prone to non-specific binding than agarose beads.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical control for a Co-IP experiment?
A1: The most critical control is a parallel immunoprecipitation using a non-specific IgG from the same species as your primary antibody. This control helps to ensure that the observed interaction is specific to your protein of interest and not a result of non-specific binding to the antibody or beads.
Q2: Can I use a RIPA buffer for my this compound Co-IP?
A2: While RIPA buffer is excellent for lysing cells for Western blotting, it contains ionic detergents that can disrupt protein-protein interactions. For Co-IP, it is generally better to start with a milder lysis buffer containing non-ionic detergents. However, strong protein interactions may be preserved in RIPA buffer at 4°C.
Q3: How many wash steps are recommended?
A3: A typical protocol includes 3 to 5 washes. If you are experiencing high background, you can try increasing the number and duration of the washes.
Q4: What if I don't see an interaction after optimizing my protocol?
A4: The absence of an interaction could be due to several factors. The interaction may be transient or weak and not detectable by Co-IP. Alternatively, the antibody's binding site on this compound might overlap with the interaction site for its binding partner, thus preventing the interaction from being detected. It is also possible that the interaction is indirect and mediated by other proteins.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Co-IP Optimization
| Reagent | Starting Concentration | Optimization Range | Notes |
| Lysis Buffer Components | |||
| NaCl | 150 mM | 150-500 mM | Higher salt concentration increases stringency and reduces non-specific electrostatic interactions. |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1-1% | 0.1-1% | Use the lowest concentration that effectively lyses cells while preserving protein interactions. |
| Wash Buffer Components | |||
| NaCl | 150 mM | 250-500 mM | Increasing salt concentration can help remove non-specifically bound proteins. |
| Non-ionic Detergent | 0.1% | 0.1-0.5% | A low concentration of detergent in the wash buffer helps to reduce background. |
| Blocking Agents for Beads | |||
| Bovine Serum Albumin (BSA) | 1-5% | 1-5% | Pre-blocking beads with BSA can saturate non-specific binding sites. |
Experimental Protocols
Protocol 1: Cell Lysis
-
Harvest cells and wash twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
Protocol 2: Co-Immunoprecipitation
-
Pre-clearing: Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TBCA antibody or an isotype control IgG to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add 30 µL of Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant. Add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting.
Mandatory Visualizations
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Caption: A troubleshooting decision tree for high background in Co-IP.
References
- 1. How to Choose the Right Antibody for Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Q&A of Co-Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing TBCA Immunofluorescence Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Tubulin-Specific Chaperone A (TBCA) immunofluorescence imaging.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments in a question-and-answer format.
Issue 1: Weak or No this compound Signal
-
Question: Why am I getting a very weak or no fluorescent signal for this compound?
-
Answer: Weak or no signal can stem from several factors, from antibody performance to procedural missteps.[1][2][3] A common issue is insufficient primary antibody concentration or incubation time.[3] Ensure that the primary and secondary antibodies are compatible; the secondary antibody must be raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3] Additionally, confirm that your microscope's light source and filters are appropriate for the fluorophore you are using. Improper cell fixation or permeabilization can also hinder antibody access to the this compound epitope.
Issue 2: High Background Staining
-
Question: My images have high background fluorescence, obscuring the specific this compound signal. What can I do to reduce it?
-
Answer: High background can be caused by several factors, including excessive antibody concentration, insufficient blocking, or autofluorescence of the sample. To address this, consider titrating your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. Inadequate blocking can lead to non-specific antibody binding; ensure you are using a suitable blocking agent, such as normal serum from the same species as the secondary antibody, and that the blocking incubation is sufficient. Autofluorescence, an inherent fluorescence of the cells or tissue, can also be a factor. This can be checked by examining an unstained sample under the microscope. If autofluorescence is high, you might consider using a different fixation method or a commercial autofluorescence quenching kit.
Issue 3: Non-Specific Staining
-
Question: I see staining in cellular compartments where this compound is not expected to be, or the staining appears diffuse and non-specific. How can I resolve this?
-
Answer: Non-specific staining can arise from cross-reactivity of the primary or secondary antibodies, or from issues with the experimental protocol. Ensure your primary antibody has been validated for immunofluorescence applications. If the secondary antibody is binding non-specifically, you can test this by running a control sample without the primary antibody. Insufficient washing between antibody incubation steps can also lead to residual, unbound antibodies causing non-specific signals. The choice of fixative can also influence the preservation of the antigen and its accessibility, potentially leading to artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is primarily localized in the cytoplasm, where it is associated with the cytoskeleton and microtubules. It plays a crucial role as a chaperone in the folding of beta-tubulin.
Q2: Which fixation method is best for this compound immunofluorescence?
A2: The optimal fixation method can be antibody-dependent. A common starting point is 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature, as it generally preserves cell morphology well. However, for some cytoskeleton-associated proteins, methanol (B129727) fixation at -20°C for 5-10 minutes can yield better results. It is recommended to test different fixation methods to determine the best one for your specific antibody and cell type.
Q3: How should I permeabilize cells for this compound staining?
A3: If you use a cross-linking fixative like PFA, a permeabilization step is necessary to allow the antibody to access intracellular antigens. A common method is to incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes. Note that if you use an organic solvent fixative like cold methanol, it will also permeabilize the cells, so a separate permeabilization step is not needed.
Q4: What are the recommended antibody dilutions for this compound?
A4: The optimal antibody dilution should be determined experimentally by titration. However, you can use the manufacturer's datasheet as a starting point. See the table below for recommended starting dilutions for some commercially available this compound antibodies.
Quantitative Data Summary
Table 1: Recommended Starting Dilutions for this compound Primary Antibodies
| Antibody Name | Host Species | Applications | Recommended Starting Dilution (IF/ICC) | Vendor |
| anti-TBCA antibody (ABIN7647613) | Rabbit | IHC, ICC, WB | 5-20 µg/mL (1:25-100) | antibodies-online |
| This compound Antibody (C-2) (sc-398262) | Mouse | WB, IP, IF, ELISA | Not specified, user must titrate | Santa Cruz Biotechnology |
| This compound Polyclonal Antibody (E-AB-65996) | Rabbit | WB, IHC | 1:50-1:100 | Elabscience |
| Anti-TBCA Antibody (A38956) | Rabbit | WB, IHC | 1:100-1:200 | Boster Bio |
Note: The optimal dilution will vary depending on the cell type, experimental conditions, and the specific lot of the antibody. It is crucial to perform a titration experiment to determine the best working concentration.
Table 2: General Immunofluorescence Protocol Parameters
| Step | Reagent | Concentration/Time | Temperature | Notes |
| Fixation (Option 1) | Paraformaldehyde (PFA) | 4% | 10-20 min | Room Temperature |
| Fixation (Option 2) | Cold Methanol | 100% | 5-10 min | -20°C |
| Permeabilization (with PFA) | Triton X-100 in PBS | 0.1-0.25% | 10-15 min | Room Temperature |
| Blocking | 1-10% Normal Serum in PBST | 30-60 min | Room Temperature | Serum should be from the same species as the secondary antibody. |
| Primary Antibody Incubation | This compound Antibody | Titrate (see Table 1) | 1-2 hours or overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | Fluorophore-conjugated | Manufacturer's recommendation | 1 hour | Room Temperature (in the dark) |
Experimental Protocols
Standard Immunofluorescence Protocol for this compound Staining in Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fixation:
-
Option A (PFA): Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Option B (Methanol): Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if using PFA fixation): Incubate cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate cells with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer to the optimized concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Visualizations
Caption: A typical workflow for this compound immunofluorescence staining.
Caption: A decision tree for troubleshooting common this compound IF issues.
Caption: Role of this compound in the tubulin folding pathway.
References
Technical Support Center: Addressing Off-Target Effects in TBCA CRISPR Knockout Experiments
Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology for TBCA gene knockout experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and analyze off-target effects, ensuring the accuracy and reliability of your results.
Troubleshooting Guide: Off-Target Effects and Poor Knockout Efficiency
Unexpected results in CRISPR experiments can be frustrating. This guide will help you troubleshoot common issues related to off-target effects and low knockout efficiency in your this compound knockout experiments.
| Problem | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected. | Suboptimal sgRNA Design: The selected sgRNA may have high sequence similarity to other genomic regions.[1][2] | - In Silico Analysis: Use computational tools like CRISPOR or CHOPCHOP to predict and select sgRNAs with the lowest off-target scores.[3][4][5] - Modified sgRNAs: Utilize truncated gRNAs (17-18 bp) or chemically modified sgRNAs to enhance specificity.[6][7] |
| Wild-Type Cas9 Nuclease: Standard SpCas9 can tolerate mismatches, leading to off-target cleavage.[8][9] | - High-Fidelity Cas9 Variants: Employ engineered Cas9 variants like SpCas9-HF1 or eSpCas9, which have reduced non-specific DNA contacts.[8][9][10][11] - Cas9 Nickases: Use a paired nickase approach with two sgRNAs targeting opposite strands to create a double-strand break, which significantly reduces off-target events.[2][8][12] | |
| High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target binding.[13] | - Titration: Optimize the concentration of Cas9 and sgRNA delivery components (e.g., plasmids, RNPs) to find the lowest effective dose.[13] - RNP Delivery: Deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex, which is degraded more rapidly than plasmid DNA, limiting the time for off-target activity.[7][12] | |
| Low or no detectable knockout of this compound protein. | Inefficient sgRNA: The chosen sgRNA may not be effective at directing Cas9 to the this compound target site.[1] | - Test Multiple sgRNAs: Design and test two to three different sgRNAs targeting a critical exon of this compound.[14] - Target Early Exons: Design sgRNAs to target exons common to most protein-coding isoforms and located near the beginning of the gene to maximize the chance of a frameshift mutation.[15] |
| Poor Delivery Efficiency: The CRISPR components may not be efficiently delivered to the target cells.[13] | - Optimize Transfection/Transduction: Experiment with different delivery methods (e.g., electroporation, lipofection, viral vectors) and optimize the protocol for your specific cell line.[13] - Use Positive Controls: Employ a validated positive control sgRNA targeting a gene known to be efficiently edited in your cell line to confirm delivery efficiency.[16] | |
| Cell Line Characteristics: Some cell lines are inherently more difficult to transfect or have multiple copies of the target gene.[15][16] | - Select a Suitable Cell Line: If possible, use a cell line known to be amenable to CRISPR editing, such as HEK293 or HeLa cells.[15][16] - Verify Copy Number: Check the copy number of this compound in your chosen cell line. | |
| Inconsistent or mosaic editing results. | Variable Expression of CRISPR Components: Transient transfection can lead to varied levels of Cas9 and sgRNA expression in the cell population.[1] | - Stable Cas9 Expression: Use a cell line that stably expresses Cas9 to ensure consistent nuclease activity.[1] - Single-Cell Cloning: Isolate and expand single cells after editing to generate clonal populations with homogenous edits.[13] |
| Cell Cycle State: The efficiency of DNA repair pathways, and thus the outcome of CRISPR editing, can vary with the cell cycle.[13] | - Cell Synchronization: Synchronize the cell population before transfection to ensure a more uniform editing outcome.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene and why is it a target for knockout studies?
The this compound (Tubulin Folding Cofactor A) gene encodes a protein that is one of several chaperones involved in the proper folding of beta-tubulin.[17][18][19] This process is essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and cell motility.[20][21] Knocking out this compound can help researchers understand the fundamental roles of microtubule dynamics in various cellular processes and its involvement in diseases such as cancer and neurodegenerative disorders.[17][19]
Q2: How can I predict potential off-target sites for my this compound sgRNA?
Several bioinformatics tools are available to predict potential off-target sites.[3][6][22] These tools work by searching the genome for sequences similar to your sgRNA and protospacer adjacent motif (PAM). Popular tools include:
-
CRISPOR: A web-based tool that provides a comprehensive analysis of on-target and off-target activity for various Cas9 orthologs.[4]
-
CHOPCHOP: A user-friendly tool for designing sgRNAs for a wide range of organisms.[4]
-
Cas-OFFinder: An algorithm that can identify potential off-target sites with mismatches or bulges.[23]
Q3: What are the main experimental methods to detect off-target mutations?
There are several unbiased, genome-wide methods to experimentally identify off-target sites.[3][24] These include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-stranded DNA breaks (DSBs) by integrating a short, tagged oligodeoxynucleotide (ODN) into the break sites.[25][26][27]
-
SITE-seq (Selective Integration of Targeted Endonucleases Sequencing): An in vitro method that uses purified genomic DNA to identify Cas9 cleavage sites.[7][28]
-
Deep Sequencing: This method involves PCR amplification of predicted off-target sites followed by next-generation sequencing to detect mutations.[29][30]
Q4: What is the difference between using a high-fidelity Cas9 and a Cas9 nickase to reduce off-target effects?
High-fidelity Cas9 variants, such as SpCas9-HF1, have been engineered to have reduced binding affinity for off-target DNA sequences, thereby decreasing the likelihood of off-target cleavage while maintaining high on-target activity.[9][10][11] In contrast, a Cas9 nickase is a mutant form of Cas9 that only cuts one strand of the DNA.[8][12] To generate a DSB, two nickases with two different sgRNAs must be targeted to opposite strands in close proximity. This requirement for dual binding significantly increases specificity and reduces off-target effects.[2][12]
Q5: After confirming a this compound knockout at the genomic level, my Western blot still shows a protein band. Why?
This could be due to several reasons:
-
Alternative Isoforms: Your sgRNA may have targeted an exon that is not present in all protein isoforms of this compound. This can result in the continued expression of a truncated or alternative isoform.[15]
-
Alternative Start Sites or Exon Skipping: The frameshift mutation induced by CRISPR may lead to the use of an alternative start codon or the skipping of the edited exon, resulting in a modified but still detectable protein.[15]
-
Incomplete Knockout: The editing efficiency may not be 100%, leading to a mixed population of edited and unedited cells.[13] It is crucial to perform single-cell cloning to isolate a pure knockout population.
-
Antibody Specificity: The antibody used for the Western blot may be cross-reacting with another protein. Ensure the antibody is specific for this compound.
Experimental Protocols
Protocol 1: GUIDE-seq for Off-Target Cleavage Detection
This protocol outlines the key steps for performing GUIDE-seq to identify genome-wide off-target effects of your this compound-targeting sgRNA.
Materials:
-
Target cells (e.g., HEK293T)
-
Expression plasmids for Cas9 and this compound-sgRNA
-
End-protected double-stranded oligodeoxynucleotide (dsODN) tag
-
Transfection reagent
-
Genomic DNA purification kit
-
Restriction enzymes
-
Reagents for NGS library preparation
-
Next-generation sequencer
Methodology:
-
Cell Transfection: Co-transfect the target cells with the Cas9 and this compound-sgRNA expression plasmids along with the dsODN tag. The dsODN will be integrated into the sites of DNA double-strand breaks.[26][31]
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.[25]
-
Library Preparation:
-
Next-Generation Sequencing: Sequence the prepared libraries on a compatible NGS platform (e.g., Illumina MiSeq or NextSeq).[31]
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN, which represent the on- and off-target cleavage sites.[31]
-
Filter out background noise by comparing with control samples (e.g., cells transfected without sgRNA).[31]
-
Protocol 2: Validation of Off-Target Sites by Deep Sequencing
This protocol describes how to validate the potential off-target sites identified by computational prediction or GUIDE-seq.
Materials:
-
Genomic DNA from edited and control cells
-
PCR primers flanking the potential off-target sites
-
High-fidelity DNA polymerase
-
Reagents for NGS library preparation
-
Next-generation sequencer
Methodology:
-
Primer Design: Design PCR primers to amplify the on-target and predicted off-target regions (typically 200-400 bp amplicons).
-
PCR Amplification: Perform PCR to amplify the target loci from genomic DNA isolated from both the CRISPR-edited and control cell populations.[29]
-
Library Preparation:
-
Pool the PCR amplicons.
-
Prepare NGS libraries from the pooled amplicons, which includes adding sequencing adapters and barcodes for multiplexing.
-
-
Next-Generation Sequencing: Sequence the libraries using a high-throughput sequencer.
-
Data Analysis:
-
Align the sequencing reads to the reference amplicons.
-
Analyze the aligned reads for the presence of insertions and deletions (indels) at the target sites.
-
Quantify the frequency of indels at each potential off-target site to determine the off-target editing efficiency.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The role of this compound in the tubulin folding pathway.
Caption: Workflow for detecting and validating off-target effects.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants | MDPI [mdpi.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 14. idtdna.com [idtdna.com]
- 15. synthego.com [synthego.com]
- 16. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 17. This compound Gene: Overview, Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. genecards.org [genecards.org]
- 20. BioGPS - Mobile [biogps.org]
- 21. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. sg.idtdna.com [sg.idtdna.com]
- 25. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 26. vedtopkar.com [vedtopkar.com]
- 27. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 29. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 30. idtdna.com [idtdna.com]
- 31. avancebio.com [avancebio.com]
Technical Support Center: Overcoming Issues with TBCA Antibody Specificity
Welcome to the technical support center for Tubulin Folding Cofactor A (TBCA) antibodies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential issues related to this compound antibody specificity in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound, and why is antibody specificity important?
Q2: My Western blot shows multiple bands when probing for this compound. What could be the cause?
Multiple bands in a Western blot can arise from several factors:
-
Protein Isoforms or Post-Translational Modifications: this compound may exist in different isoforms or undergo post-translational modifications that alter its molecular weight.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, this compound could be degraded, leading to lower molecular weight bands.
-
Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes. This is a common specificity issue.[3]
-
Non-specific Binding of the Secondary Antibody: The secondary antibody might be binding to other proteins in the lysate.
To determine the cause, it is essential to perform validation experiments, such as a peptide competition assay or testing the antibody in a this compound knockout/knockdown cell line.
Q3: I am observing high background staining in my immunohistochemistry (IHC) / immunocytochemistry (ICC) experiment with a this compound antibody. How can I reduce it?
High background in IHC/ICC can obscure the specific signal. Common causes and solutions include:
-
High Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Titrating the antibody to find the optimal concentration is crucial.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in high background. Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time.
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a signal. Use appropriate quenching agents (e.g., hydrogen peroxide for HRP) to block this activity.[4]
-
Secondary Antibody Specificity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Running a control without the primary antibody can help identify this issue.
-
Tissue Drying: Allowing the tissue section to dry out at any stage can cause non-specific antibody binding.[4]
Q4: My immunoprecipitation (IP) experiment with the this compound antibody is pulling down many non-specific proteins. What can I do to improve the specificity?
Non-specific binding is a common challenge in IP. Here are some troubleshooting steps:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads (without the primary antibody) before the IP. This will help remove proteins that non-specifically bind to the beads.
-
Antibody Concentration: Using an excessive amount of antibody can increase non-specific binding. Determine the optimal antibody concentration through titration.
-
Stringency of Washing Buffers: Increase the salt concentration or add a mild detergent to your wash buffers to disrupt weak, non-specific interactions.
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody as a negative control to identify proteins that are non-specifically binding to the immunoglobulin.
Troubleshooting Guides
This section provides structured guidance for common problems encountered with this compound antibodies in different applications.
Western Blotting: Troubleshooting Non-Specific Bands
| Problem | Possible Cause | Recommended Solution |
| Multiple bands are observed. | Antibody is cross-reacting with other proteins. | Perform a peptide competition assay. If the immunizing peptide is known, pre-incubate the antibody with the peptide to block the binding sites. A specific antibody will show a diminished or absent band for this compound, while non-specific bands will remain. Alternatively, test the antibody in a this compound knockout or knockdown cell line. The specific band should be absent in the knockout/knockdown sample. |
| Protein degradation. | Ensure that fresh protease inhibitors are added to the lysis buffer and that samples are kept on ice or at 4°C during preparation. | |
| Splice variants or post-translational modifications. | Consult protein databases like UniProt to check for known isoforms or modifications of this compound that might explain the different band sizes. | |
| High background on the blot. | Primary or secondary antibody concentration is too high. | Titrate both primary and secondary antibodies to find the optimal dilution that gives a strong signal with low background. |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Immunohistochemistry/Immunocytochemistry: Overcoming Background Staining
| Problem | Possible Cause | Recommended Solution |
| High, uniform background staining. | Primary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody dilution. A good starting point for IHC is often a 1:50 to 1:500 dilution, but this should be optimized. |
| Insufficient blocking. | Use normal serum from the species in which the secondary antibody was raised (e.g., goat serum for a goat anti-rabbit secondary). Block for at least 1 hour at room temperature. | |
| Secondary antibody is binding non-specifically. | Run a control where the primary antibody is omitted. If background staining persists, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody. | |
| Non-specific granular staining. | Antibody is binding to endogenous biotin (B1667282) or peroxidases. | If using a biotin-based detection system, use an avidin/biotin blocking kit. For HRP-based detection, quench endogenous peroxidase activity with a 3% H2O2 solution. |
| Aggregated antibodies. | Centrifuge the antibody solution before use to pellet any aggregates. |
Immunoprecipitation: Improving Purity of Pulldown
| Problem | Possible Cause | Recommended Solution |
| High amount of non-specific proteins in the eluate. | Insufficient pre-clearing of the lysate. | Incubate the lysate with Protein A/G beads for 30-60 minutes before adding the primary antibody to remove proteins that bind non-specifically to the beads. |
| Washing steps are not stringent enough. | Increase the number of washes (e.g., from 3 to 5). Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Antibody is cross-reacting with other proteins. | Use a more specific antibody, such as a monoclonal antibody, if a polyclonal antibody is giving high background. Validate the antibody's specificity using Western blotting with the IP eluate from a knockout/knockdown sample. | |
| Co-elution of antibody heavy and light chains. | Elution buffer is denaturing the antibody from the beads. | To avoid this, crosslink the antibody to the beads before incubation with the lysate. Alternatively, use a secondary antibody for Western blot detection that is specific for the light chain if your protein of interest is not of a similar size. |
Quantitative Data Summary
The optimal dilution for a this compound antibody will depend on the specific antibody, the application, and the experimental conditions. It is always recommended to perform a titration experiment to determine the best dilution for your assay. The following tables provide a general starting point based on manufacturer recommendations for commercially available this compound antibodies.
Table 1: Recommended Starting Dilutions for this compound Antibodies
| Application | Polyclonal Antibodies | Monoclonal Antibodies |
| Western Blotting (WB) | 1:500 - 1:3000 | 1:500 - 1:2000 |
| Immunohistochemistry (IHC) | 1:50 - 1:200 | 1:50 - 1:500 |
| Immunoprecipitation (IP) | 1-5 µg per 1mg of lysate | 1-2 µg per 1mg of lysate |
Table 2: Typical Incubation Conditions
| Application | Primary Antibody Incubation | Secondary Antibody Incubation |
| Western Blotting (WB) | 1-2 hours at room temperature or overnight at 4°C | 1 hour at room temperature |
| Immunohistochemistry (IHC) | 1 hour at room temperature or overnight at 4°C | 30-60 minutes at room temperature |
| Immunoprecipitation (IP) | 1-4 hours or overnight at 4°C with rotation | N/A |
Experimental Protocols
Detailed Methodology for Peptide Competition Assay in Western Blotting
This protocol is designed to verify the specificity of a this compound antibody.
-
Prepare two identical protein lysates known to express this compound. Run both on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membranes in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Prepare two primary antibody solutions.
-
Solution A (Blocked Antibody): Dilute the this compound antibody to its optimal working concentration. Add the immunizing peptide at a 5-10 fold excess by weight to the antibody. Incubate this mixture for 1-2 hours at room temperature with gentle rotation.
-
Solution B (Control Antibody): Dilute the this compound antibody to the same concentration as Solution A in the antibody dilution buffer without the peptide.
-
-
Incubate the membranes:
-
Incubate one membrane with Solution A and the other with Solution B overnight at 4°C.
-
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again three times for 10 minutes each with TBST.
-
Develop the blots using an ECL substrate and image.
Expected Result: The band corresponding to this compound should be significantly reduced or absent on the membrane incubated with the blocked antibody (Solution A) compared to the control membrane (Solution B). Non-specific bands should remain unchanged on both membranes.
Detailed Methodology for Immunoprecipitation (IP) with Pre-clearing
-
Prepare cell lysate: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Determine protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate: To 500 µg - 1 mg of total protein, add 20-30 µL of Protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge the lysate to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add the optimal amount of this compound antibody (typically 1-5 µg) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture the immune complexes: Add 30-50 µL of fresh Protein A/G beads and incubate for 1-3 hours at 4°C with rotation.
-
Wash the beads: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer.
-
Elute the proteins: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Analyze by Western blot: Load the eluate onto an SDS-PAGE gel and perform a Western blot to detect this compound and any co-immunoprecipitated proteins.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The role of this compound in the tubulin folding pathway.
Caption: Workflow for troubleshooting this compound antibody specificity.
Caption: Decision tree for troubleshooting high background in immunoprecipitation.
References
Technical Support Center: Refining Protocols for Measuring TBCA Gene Expression by qPCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Tubulin Folding Cofactor A (TBCA) gene expression using quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs)
1. What is the function of the this compound gene?
This compound (Tubulin Folding Cofactor A) is a protein-coding gene.[1] It is one of several chaperones involved in the proper folding of beta-tubulin, a critical component of microtubules.[1][2] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Therefore, this compound plays a crucial role in microtubule formation and dynamics.[3]
2. In which tissues is the this compound gene expressed?
This compound is ubiquitously expressed in various tissues.[1][3] In humans, high expression has been observed in the adrenal glands, ovaries, pituitary gland, and other tissues.[2] In mice, two this compound genes have been identified (Tbca13 and Tbca16) which are also ubiquitously expressed but show opposite expression patterns during testis maturation.[3][4]
3. What are the key considerations for designing qPCR primers for this compound?
Effective primer design is critical for successful qPCR.[5][6] Key considerations for this compound primer design include:
-
Amplicon Size: Aim for a product size between 70 and 200 base pairs for efficient amplification.[5]
-
Melting Temperature (Tm): Primers should have a Tm between 60°C and 65°C, with the forward and reverse primers' Tm values within 3°C of each other.[5][7]
-
GC Content: The GC content should be between 40% and 60%.[7][8]
-
Specificity: Use tools like NCBI Primer-BLAST to ensure primers are specific to the this compound transcript and do not amplify other genes or pseudogenes.[9][10] It is particularly important for mouse studies to design primers that can distinguish between Tbca13 and Tbca16 if necessary.
-
Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA.[11][12]
4. What are the critical quality control steps for RNA samples before qPCR?
High-quality RNA is essential for reliable qPCR results.[11][13][14][15] Key RNA quality control steps include:
-
Purity Assessment: Use a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[16] The A260/A230 ratio should ideally be greater than 1.8.[16]
-
Integrity Assessment: RNA integrity can be assessed visually by running the RNA on a denaturing agarose (B213101) gel and observing sharp 28S and 18S ribosomal RNA (rRNA) bands.[14][17] For more quantitative analysis, use a bioanalyzer to determine the RNA Integrity Number (RIN), with a RIN value > 7 being desirable.[16]
5. What is the difference between one-step and two-step RT-qPCR, and which is recommended for this compound expression analysis?
-
One-Step RT-qPCR: Reverse transcription and qPCR are performed in a single tube. This method is faster and reduces the risk of contamination.[18] It is suitable for high-throughput applications.
-
Two-Step RT-qPCR: Reverse transcription is performed first to generate complementary DNA (cDNA), which is then used as a template for subsequent qPCR reactions.[18] This approach is more flexible, allowing for the analysis of multiple genes from the same cDNA sample and the archiving of cDNA.[18]
The choice between one-step and two-step RT-qPCR depends on the specific experimental goals. For routine analysis of this compound expression, a one-step kit can be efficient. However, for studies involving multiple target genes or when sample material is limited, a two-step approach is often preferred.
Troubleshooting Guides
Common qPCR Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or late amplification (high Cq values) | Poor RNA quality or low quantity. | Assess RNA integrity and purity.[16][17] Use a higher amount of starting RNA if possible. |
| Inefficient reverse transcription. | Optimize the reverse transcription step, including the choice of primers (random hexamers, oligo(dT)s, or gene-specific primers) and reaction temperature.[18][19] | |
| Suboptimal primer design. | Re-design primers following best practices.[5][9][20] Validate primer efficiency by running a standard curve.[21] | |
| PCR inhibitors in the sample. | Dilute the cDNA template to reduce inhibitor concentration.[22] Re-purify the RNA sample. | |
| Non-specific amplification (multiple peaks in melt curve analysis) | Poor primer design leading to off-target amplification. | Design new, more specific primers. Use a tool like Primer-BLAST to check for potential off-targets.[10] |
| Primer-dimer formation. | Optimize primer concentration and annealing temperature.[23] A higher annealing temperature can increase specificity. | |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription.[23] Design primers that span an exon-exon junction.[11] | |
| High variability between technical replicates | Pipetting errors. | Be careful and consistent with pipetting.[22] Use a master mix to minimize well-to-well variation.[11] |
| Low template concentration. | Increase the amount of cDNA template if possible. For very low expression targets, pre-amplification may be considered. | |
| Inconsistent reaction setup. | Ensure all reaction components are properly mixed and that the plate is sealed correctly to prevent evaporation. | |
| Low PCR efficiency (<90% or >110%) | Suboptimal reaction conditions. | Optimize the annealing temperature using a temperature gradient.[24] Adjust primer and MgCl2 concentrations. |
| Presence of PCR inhibitors. | Dilute the template or re-purify the RNA.[24] | |
| Poor primer design. | Redesign primers to improve their efficiency.[23] | |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace. | Use dedicated PCR workstations.[24] Aliquot reagents and use fresh tips for each reaction. Clean pipettes and benchtops regularly.[24] |
| Primer-dimer formation. | If the melt curve shows a peak at a lower temperature than the target amplicon, it is likely primer-dimers. Optimize primer concentration.[22] |
Experimental Protocols
Detailed Methodology for this compound Gene Expression Analysis by Two-Step RT-qPCR
1. RNA Extraction and Quality Control
-
Extract total RNA from cells or tissues using a reputable RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer.
-
Verify RNA integrity using denaturing agarose gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis (Reverse Transcription)
-
Prepare the reverse transcription reaction mix on ice. A typical 20 µL reaction includes:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase (follow manufacturer's recommendation)
-
RT Buffer (1X)
-
dNTPs (e.g., 0.5 mM)
-
RNase Inhibitor
-
Primers (Oligo(dT)s, random hexamers, or a mix)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 60 min, and 70°C for 15 min).
-
Store the resulting cDNA at -20°C.
3. qPCR Reaction Setup
-
Prepare the qPCR master mix on ice. For a 20 µL reaction, this typically includes:
-
qPCR Master Mix (e.g., containing SYBR Green) (2X) - 10 µL
-
Forward Primer (e.g., 10 µM) - 0.4 µL (final concentration 200 nM)
-
Reverse Primer (e.g., 10 µM) - 0.4 µL (final concentration 200 nM)
-
Nuclease-free water - 7.2 µL
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include No-Template Controls (NTCs) by adding 2 µL of nuclease-free water instead of cDNA.
-
Include No-Reverse-Transcription (-RT) controls for each RNA sample to check for genomic DNA contamination.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
4. qPCR Cycling Conditions
A typical qPCR program is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | (Instrument specific) | 1 |
5. Data Analysis
-
Set the baseline and threshold for Cq determination according to the instrument's software guidelines.[11]
-
Calculate the relative expression of this compound using the ΔΔCq method, normalizing to a validated stable reference gene (e.g., GAPDH, ACTB).
-
Analyze the melt curve to ensure the amplification of a single, specific product.
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of tubulin cofactor A (this compound) is regulated by a noncoding antisense this compound RNA during testis maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. qPCR primer design revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 9. bio-rad.com [bio-rad.com]
- 10. protocols.io [protocols.io]
- 11. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. dispendix.com [dispendix.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. youtube.com [youtube.com]
- 16. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. quantabio.com [quantabio.com]
- 19. gene-quantification.de [gene-quantification.de]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. bioradiations.com [bioradiations.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. blog.biosearchtech.com [blog.biosearchtech.com]
- 24. pcrbio.com [pcrbio.com]
Validation & Comparative
A Comparative Guide to the Function of TBCA Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin-Binding Cofactor A (TBCA) orthologs, proteins essential for the proper folding and assembly of microtubules in eukaryotic cells. Understanding the conserved and divergent functions of this compound across different species is crucial for microtubule-related research and the development of novel therapeutics targeting the cytoskeleton.
Conserved Function of this compound Orthologs in Microtubule Biogenesis
Tubulin-Binding Cofactor A (this compound) is a key player in the intricate process of microtubule formation. Its primary and highly conserved function across a wide range of eukaryotic species, from single-celled organisms to mammals, is to bind to and stabilize β-tubulin monomers. This interaction is a critical early step in the tubulin folding pathway, ensuring that β-tubulin adopts a quasi-native conformation before its assembly into the α/β-tubulin heterodimer, the fundamental building block of microtubules.
Studies have demonstrated the presence and functional importance of this compound orthologs in diverse organisms, including:
-
Humans (Homo sapiens) : Human this compound is essential for maintaining cellular levels of α- and β-tubulin. Its depletion leads to defects in the microtubule cytoskeleton, cell cycle arrest, and ultimately, cell death.
-
Yeast (Saccharomyces cerevisiae) : Yeast this compound is involved in the post-chaperonin tubulin folding pathway, highlighting the ancient and conserved nature of this process.
-
Plants (Arabidopsis thaliana) : The plant ortholog of this compound, KIESEL (KIS), interacts with β-tubulin and is involved in microtubule formation.
-
Protozoan Parasites (Leishmania major) : The crystal structure of this compound from Leishmania major reveals conserved structural features essential for its interaction with β-tubulin, suggesting a common binding mechanism.
While the core function of binding β-tubulin is conserved, subtle differences in the binding mechanisms and the regulation of this compound function may exist between species. For instance, mutagenesis studies in Arabidopsis thaliana suggest that the α-helical regions of its this compound ortholog are crucial for β-tubulin binding, whereas the loop regions, important in yeast, are not required, indicating a distinct binding mechanism in plants.
Quantitative Comparison of this compound-β-Tubulin Interaction
Quantifying the binding affinity between this compound and β-tubulin is essential for understanding the subtle functional differences between orthologs. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. While comprehensive comparative studies directly measuring the Kd of various this compound orthologs are limited, data from individual studies provide valuable insights.
| Species | This compound Ortholog | β-Tubulin Source | Method | Dissociation Constant (Kd) | Reference |
| Homo sapiens | This compound | Recombinant Human | Isothermal Titration Calorimetry (ITC) | ~7 nM | [1] |
| Homo sapiens | This compound (Δloop construct) | Recombinant Human | Isothermal Titration Calorimetry (ITC) | ~15 nM | [1] |
Note: The available quantitative data is sparse, and direct comparisons should be made with caution due to variations in experimental conditions between studies. Further research is needed to establish a comprehensive quantitative comparison of this compound-β-tubulin binding affinities across a wider range of species.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the function of this compound orthologs.
Co-Immunoprecipitation (Co-IP) to Detect this compound-Tubulin Interaction
This protocol is used to determine if this compound and tubulin interact in vivo.
Materials:
-
Cell or tissue lysate
-
Antibody specific to this compound (bait protein)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to β-tubulin (prey protein)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in cold lysis buffer containing protease inhibitors to release cellular proteins.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-TBCA antibody to the pre-cleared lysate and incubate to allow the antibody to bind to this compound.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-TBCA complex.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-β-tubulin antibody to detect the presence of co-immunoprecipitated β-tubulin.
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
This biophysical technique directly measures the heat changes that occur upon binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant this compound protein
-
Purified recombinant β-tubulin protein
-
ITC instrument
-
Appropriate buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation: Prepare solutions of this compound and β-tubulin in the same buffer. The concentration of the protein in the syringe (titrant) should be 10-20 times higher than the protein in the sample cell.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Load the β-tubulin solution into the sample cell and the this compound solution into the injection syringe.
-
Data Acquisition: Perform a series of injections of the this compound solution into the β-tubulin solution. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the two proteins. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.
Signaling Pathways and Experimental Workflows
The tubulin folding pathway is a complex, multi-step process involving several chaperones and cofactors. This compound plays a crucial role in the β-tubulin branch of this pathway.
Generalized Tubulin Folding Pathway
Caption: Generalized eukaryotic tubulin folding pathway.
Species-Specific Variations:
-
Yeast vs. Mammals: While the overall pathway is conserved, the specific cofactors and their hierarchy can differ. For instance, in fission yeast, the cofactor Alp11 (TBCB homolog) interacts with both α-tubulin and the cofactor Alp21 (TBCE homolog), suggesting a more integrated pathway compared to the more linear model often depicted for mammals.
-
Cofactor Redundancy and Essentiality: The essentiality of certain cofactors can vary. For example, while human this compound is essential for cell viability, some studies in yeast suggest a less critical role under certain conditions.
Experimental Workflow for Co-Immunoprecipitation
Caption: A typical experimental workflow for Co-IP.
Conclusion
This compound orthologs play a fundamentally conserved and critical role in the biogenesis of microtubules across a vast evolutionary landscape. Their function as β-tubulin-binding proteins is essential for the proper folding and subsequent assembly of the microtubule cytoskeleton. While the core function is maintained, subtle species-specific differences in binding mechanisms and regulatory pathways are emerging. A deeper understanding of these variations, supported by more extensive quantitative and comparative functional studies, will be invaluable for both fundamental cell biology research and the development of targeted therapies for diseases linked to microtubule dysfunction.
References
cross-validation of TBCA antibodies from different suppliers
For researchers, scientists, and drug development professionals, the selection of a highly specific and sensitive antibody is paramount for generating reliable and reproducible data. This guide provides a comparative overview of Tubulin-specific chaperone A (TBCA) antibodies from three different suppliers, supported by hypothetical experimental data. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable antibody for your research needs.
Tubulin-specific chaperone A (this compound) is a protein involved in the early steps of the beta-tubulin folding pathway.[1][2][3] It acts by capturing and stabilizing beta-tubulin intermediates in a quasi-native conformation, playing a crucial role in the assembly of microtubules. Given its importance in cellular processes like cell cycle progression and cytoskeleton dynamics, the quality of antibodies targeting this compound is critical for accurate experimental outcomes.[4]
Comparative Performance of this compound Antibodies
To assess the performance of commercially available this compound antibodies, a series of validation experiments were hypothetically conducted using antibodies from Supplier A, Supplier B, and Supplier C. The key performance indicators evaluated were specificity, sensitivity, and signal-to-noise ratio in Western Blot (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Summary Table:
| Supplier | Application | Dilution | Sensitivity | Specificity | Signal-to-Noise Ratio | Reviewer's Score (out of 5) |
| Supplier A | Western Blot | 1:1000 | +++ | High | 4.5 | 4.5 |
| Immunohistochemistry | 1:200 | ++ | Moderate | 3.5 | 3.8 | |
| ELISA | 1:500 | +++ | High | 4.2 | 4.3 | |
| Supplier B | Western Blot | 1:500 | ++ | High | 4.0 | 4.2 |
| Immunohistochemistry | 1:100 | +++ | High | 4.8 | 4.7 | |
| ELISA | 1:1000 | ++ | Moderate | 3.8 | 3.9 | |
| Supplier C | Western Blot | 1:2000 | + | Low | 2.5 | 2.8 |
| Immunohistochemistry | 1:50 | + | Low | 2.0 | 2.2 | |
| ELISA | 1:200 | + | Moderate | 3.0 | 2.7 |
(Sensitivity: +++ High, ++ Moderate, + Low) (Specificity is determined by the presence of a single band at the correct molecular weight in WB and correct cellular localization in IHC.) (Signal-to-Noise Ratio is a measure of the target signal intensity relative to the background.) (Reviewer's Score is a qualitative assessment based on overall performance.)
Visualizing the Biology and the Workflow
To better understand the context of this compound and the process of antibody validation, the following diagrams illustrate the this compound signaling pathway and a standard experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols used for the hypothetical validation of the this compound antibodies.
Western Blot Protocol
-
Sample Preparation: HeLa cell lysates were prepared in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis: 30 µg of total protein per lane was separated on a 12% SDS-PAGE gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane using a semi-dry transfer system.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary this compound antibody at the dilutions specified in the table.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Formalin-fixed, paraffin-embedded human tonsil tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections were blocked with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Sections were incubated with the primary this compound antibody overnight at 4°C at the specified dilutions.
-
Secondary Antibody and Detection: A biotinylated secondary antibody was applied, followed by a streptavidin-HRP conjugate. The signal was visualized using a DAB substrate kit.
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.
Sandwich ELISA Protocol
-
Plate Coating: A 96-well plate was coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Blocking: The plate was washed and blocked with 1% BSA in PBS for 2 hours at room temperature.
-
Sample and Standard Incubation: Recombinant human this compound protein standards and cell lysate samples were added to the wells and incubated for 2 hours.
-
Detection Antibody Incubation: The plate was washed, and a biotinylated detection this compound antibody was added at the specified dilutions and incubated for 1 hour.
-
Signal Development: After washing, streptavidin-HRP was added, followed by a TMB substrate. The reaction was stopped with sulfuric acid.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
Conclusion
Based on this hypothetical comparative analysis, the this compound antibody from Supplier B demonstrates the most robust and versatile performance across the tested applications, with particularly strong results in Immunohistochemistry. The antibody from Supplier A is also a strong candidate, especially for Western Blotting and ELISA. The antibody from Supplier C showed weaker performance and may require further optimization.
It is crucial to note that these are hypothetical data. Researchers should always perform their own validation experiments in the context of their specific experimental setup and sample type. This guide serves as a template for the type of analysis that should be undertaken when selecting a critical reagent like a primary antibody.
References
- 1. This compound Protein, Tubulin Folding Cofactor A - Syd Labs [sydlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Folding Cofactor A (TBCA) Expression: A Guide for Researchers
For Immediate Publication
Cambridge, MA – A comprehensive analysis of Tubulin Folding Cofactor A (TBCA) expression reveals significant variations between healthy and diseased tissues, offering potential avenues for therapeutic intervention and diagnostic biomarker development. This guide synthesizes current experimental data on this compound expression in oncology and neurology, providing researchers, scientists, and drug development professionals with a vital comparative resource.
This compound is a critical protein involved in the intricate pathway of tubulin folding, which is essential for the formation of microtubules.[1] These cytoskeletal structures are fundamental to cell division, intracellular transport, and the maintenance of cell shape. Given these crucial roles, aberrant this compound expression is increasingly implicated in the pathophysiology of various diseases.
This compound Expression in Healthy Tissues
In healthy human tissues, this compound exhibits a general cytoplasmic and nuclear expression pattern.[2] RNA sequencing data from multiple sources, including the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) consortium, indicate that this compound is detected in virtually all tissues.[3] This ubiquitous expression underscores its fundamental role in cellular homeostasis. While expressed broadly, there is some variability in the levels of expression across different tissue types.
This compound Expression in Diseased Tissues: Oncology
The dysregulation of microtubule dynamics is a hallmark of cancer, making the components of the tubulin folding pathway, including this compound, subjects of intense investigation. Analysis of RNA-seq data from The Cancer Genome Atlas (TCGA) covering 17 different cancer types demonstrates varied this compound expression levels.[3]
Table 1: Overview of this compound mRNA Expression in Various Cancers (TCGA Data)
| Cancer Type | Expression Level Compared to Normal Tissue |
|---|---|
| Breast cancer | Upregulated[4] |
| Colorectal cancer | Upregulated |
| Lung cancer | Upregulated |
| Prostate cancer | Upregulated |
| Ovarian cancer | Upregulated |
| Gastric cancer | Upregulated |
| Endometrial cancer | Upregulated |
Note: This table summarizes general trends observed in large-scale transcriptomic studies. Expression levels can vary based on tumor subtype and stage.
For instance, studies have highlighted the overexpression of genes involved in cell cycle and proliferation, where tubulin dynamics are critical, in breast cancer subtypes. The upregulation of this compound in these contexts suggests a potential role in supporting the high proliferative rate of cancer cells. Knockdown of this compound has been shown to decrease the amount of soluble tubulin, lead to modifications in microtubules, and cause a G1 cell cycle arrest, highlighting its essential role in cell viability.
This compound Expression in Diseased Tissues: Neurological Disorders
Microtubules are indispensable for neuronal morphogenesis, including the growth and branching of neurites. The tubulin folding pathway, therefore, is critical for the proper development and function of the nervous system. While direct quantitative data on this compound expression in specific neurodegenerative diseases is still emerging, the broader family of tubulin folding cofactors has been linked to several neurological conditions.
For example, mutations in TBCE are known to cause hypoparathyroidism-retardation-dysmorphism and Kenny-Caffey syndromes. Furthermore, the aggregation of misfolded proteins is a common feature of many neurodegenerative diseases, and the cellular machinery for protein quality control, which includes chaperones like this compound, is often under stress. Altered expression of proteins involved in cellular homeostasis and protein folding is a recognized feature of neurodegenerative conditions like Alzheimer's and Parkinson's disease. Given this compound's role as a tubulin-specific chaperone, its dysregulation could contribute to the microtubule instability and impaired axonal transport observed in these diseases.
Experimental Protocols
The data summarized above is derived from a variety of experimental techniques. Below are outlines of the key methodologies used to quantify this compound expression.
1. Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to measure mRNA expression levels.
-
RNA Extraction: Total RNA is isolated from tissue samples (healthy or diseased) using standard protocols (e.g., Trizol reagent).
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the this compound gene. A fluorescent dye (e.g., SYBR Green) is included to monitor the amplification in real-time.
-
Quantification: The expression level of this compound is normalized to a housekeeping gene (e.g., GAPDH, ACTB) to control for variations in RNA input. The relative expression is often calculated using the 2-ΔΔCt method.
2. Immunohistochemistry (IHC): IHC is used to visualize protein expression and localization within tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Antibody Incubation: The sections are incubated with a primary antibody specific to the this compound protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the protein.
-
Analysis: The staining intensity and the percentage of positive cells are assessed, often using qualitative or semi-quantitative scoring methods. Automated cellular imaging systems can also be used for more objective quantification.
3. RNA-Sequencing (RNA-Seq): This high-throughput method provides a comprehensive and quantitative view of the transcriptome.
-
Library Preparation: RNA is extracted and fragmented. Adapters are ligated to the fragments, and they are reverse transcribed into cDNA. The cDNA is then amplified to create a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to the this compound gene is counted and normalized to account for sequencing depth and gene length. Expression is often reported in units such as Fragments Per Kilobase of exon per Million reads (FPKM) or Transcripts Per Million (TPM).
Visualizing Key Processes
To better understand the context of this compound's function and the methods used to study it, the following diagrams are provided.
Caption: The tubulin folding pathway, highlighting the role of this compound.
Caption: A simplified workflow for quantifying this compound mRNA expression via qRT-PCR.
References
- 1. This compound tubulin folding cofactor A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
Validating the Impact of TBCA Mutations on Tubulin Folding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of tubulin folding is paramount for advancing cytoskeletal research and developing novel therapeutics. This guide provides a comparative analysis of the effects of various Tubulin-Specific Chaperone A (TBCA) mutations on tubulin folding, supported by established experimental methodologies.
Mutations in the genes encoding components of the tubulin folding machinery can lead to severe neurological disorders known as tubulinopathies. Tubulin-Specific Chaperone A (this compound) plays a critical role in the biogenesis of α-tubulin, making it a key protein of interest. This guide offers a framework for comparing the effects of hypothetical, yet plausible, this compound mutations on tubulin folding, alongside detailed experimental protocols for validation.
The Pivotal Role of this compound in Tubulin Folding
The formation of the functional α/β-tubulin heterodimer, the basic unit of microtubules, is a complex process mediated by a series of tubulin-specific chaperones (TBCs). This compound is essential for the capture and stabilization of newly folded α-tubulin from the chaperonin CCT complex, facilitating its subsequent interaction with β-tubulin to form the heterodimer. Disruptions in this compound function can, therefore, have profound effects on the availability of functional tubulin, impacting microtubule dynamics and cellular processes.
Comparative Analysis of Hypothetical this compound Mutations
| Mutation (Hypothetical) | Predicted Structural Effect | α-Tubulin Binding Affinity (Kd) | Heterodimer Formation Efficiency (%) | Microtubule Polymerization Rate (µm/min) | Predicted Cellular Phenotype |
| Wild-Type | Normal Conformation | ~1.0 µM | 100% | 1.5 ± 0.2 | Normal microtubule network and dynamics |
| p.Ala35Val | Altered hydrophobic core | ~5.5 µM | 60 ± 8% | 1.0 ± 0.3 | Reduced microtubule density, mild cell cycle defects |
| p.Gly78Arg | Disruption of α-tubulin binding interface | ~15.2 µM | 25 ± 5% | 0.6 ± 0.2 | Severe disruption of microtubule network, apoptosis |
| p.Leu105Pro | Destabilized protein structure | > 50 µM (weak binding) | < 10% | 0.2 ± 0.1 | Aggregation of unfolded α-tubulin, severe cytotoxicity |
Note: The data presented in this table is hypothetical and serves as a representative example for the purpose of this guide. Actual values would need to be determined experimentally.
Experimental Protocols
In Vitro α-Tubulin Binding Assay
This assay quantifies the binding affinity of wild-type and mutant this compound to its substrate, α-tubulin.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant wild-type and mutant human this compound, as well as α-tubulin, from E. coli or an insect cell system.
-
Binding Reaction: Incubate a fixed concentration of fluorescently labeled α-tubulin with increasing concentrations of wild-type or mutant this compound in a suitable binding buffer.
-
Data Acquisition: Measure the change in fluorescence anisotropy or use surface plasmon resonance (SPR) to monitor the binding interaction in real-time.
-
Data Analysis: Calculate the dissociation constant (Kd) by fitting the binding data to a one-site binding model.
Reconstituted Tubulin Heterodimer Formation Assay
This assay measures the efficiency of α/β-tubulin heterodimer formation in the presence of wild-type or mutant this compound.
Methodology:
-
Preparation of Folding Intermediates: Generate quasi-native α-tubulin by in vitro translation in the presence of purified CCT chaperonin.
-
Heterodimer Assembly Reaction: Incubate the CCT-α-tubulin complex with purified β-tubulin and equimolar amounts of either wild-type or mutant this compound.
-
Analysis: Separate the reaction products by native polyacrylamide gel electrophoresis (PAGE) and visualize by western blotting for α- and β-tubulin.
-
Quantification: Determine the percentage of heterodimer formation by densitometric analysis of the corresponding protein bands.
In Vitro Microtubule Polymerization Assay
This assay assesses the effect of this compound mutations on the dynamics of microtubule assembly.
Methodology:
-
Tubulin Preparation: Prepare assembly-competent tubulin heterodimers using the reconstituted folding assay with either wild-type or mutant this compound.
-
Polymerization Monitoring: Initiate microtubule polymerization by adding GTP and warming the tubulin solution to 37°C. Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the maximum rate of polymerization from the slope of the linear portion of the polymerization curve.
Visualizing the Pathways and Workflows
Tubulin Folding and the Role of this compound
The following diagram illustrates the canonical tubulin folding pathway, highlighting the critical step involving this compound.
Caption: The role of this compound in the tubulin folding pathway.
Experimental Workflow for Validating this compound Mutations
This diagram outlines the key steps in a typical experimental workflow to characterize the functional consequences of this compound mutations.
Caption: Experimental workflow for this compound mutation validation.
Unveiling the Most Effective siRNA Sequences for TBCA Gene Silencing: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to modulate the expression of Tubulin Folding Cofactor A (TBCA), identifying the most potent and specific small interfering RNA (siRNA) is a critical first step. This guide provides a comprehensive comparison of siRNA sequences targeting this compound, supported by experimental data, to facilitate informed selection for your research needs.
This analysis is centered on a pivotal study in the field that first demonstrated the effects of this compound gene silencing in human cell lines. By examining the methodologies and results from this foundational research, we can extract valuable insights into siRNA efficacy.
Comparative Efficacy of this compound-Targeting siRNA
While a direct side-by-side comparison of multiple siRNA sequences for this compound in a single study is not publicly available, a key study by Nolasco et al. (2005) provides the first crucial data on the successful knockdown of this compound. The study utilized a specific siRNA sequence to investigate the functional consequences of this compound depletion in human HeLa and MCF-7 cell lines.
The researchers observed a significant reduction in this compound protein levels following transfection with the targeting siRNA. This was evidenced by Western blot analysis, which showed a marked decrease in the this compound protein band compared to control cells. While the exact percentage of knockdown was not quantified in the publication, the qualitative data strongly indicates a high degree of silencing efficiency, sufficient to elicit distinct cellular phenotypes.
Table 1: Summary of a Validated siRNA Targeting Human this compound
| Target Gene | siRNA Sequence (Antisense Strand) | Cell Lines Tested | Observed Knockdown Efficiency | Reference |
| This compound | 5'-AAGCAGCCTTGAGGATCGTCA-3' | HeLa, MCF-7 | Significant reduction in protein levels observed via Western Blot | Nolasco et al., 2005[1][2][3][4][5] |
Note: The efficiency is described qualitatively as the original paper did not provide a quantitative percentage of the knockdown.
The successful knockdown of this compound using this sequence led to notable biological consequences, including alterations in the microtubule cytoskeleton, a G1 phase cell cycle arrest, and ultimately, cell death[1][2][3][4]. This underscores the effectiveness of the reported siRNA sequence in achieving functionally relevant levels of gene silencing.
Experimental Protocols for this compound Knockdown
The following is a detailed methodology for siRNA transfection and validation of this compound knockdown, based on the protocols outlined in the foundational research.
siRNA Transfection Protocol
This protocol is designed for the transient transfection of siRNA into cultured mammalian cells.
Materials:
-
HeLa or MCF-7 cells
-
siRNA targeting this compound (e.g., antisense sequence 5'-AAGCAGCCTTGAGGATCGTCA-3')
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Oligofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well to be transfected, dilute the siRNA to the desired final concentration (e.g., 200 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with Opti-MEM.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
Add complete growth medium to the cells.
-
Continue to incubate the cells for 48-72 hours before proceeding with analysis.
-
Validation of Knockdown Efficiency
Western Blot Analysis:
-
Protein Extraction: Lyse the transfected cells and a control group of non-transfected or control siRNA-transfected cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an appropriate imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing siRNA efficiency, the following diagram illustrates the key steps from siRNA design to the validation of gene knockdown.
Caption: Experimental workflow for comparing siRNA efficiency.
Signaling Pathway Involving this compound
This compound is a crucial component of the tubulin folding pathway, which is essential for the formation of functional α/β-tubulin heterodimers, the building blocks of microtubules. Microtubules are dynamic structures involved in numerous critical cellular processes.
Caption: The role of this compound in the tubulin folding pathway.
By understanding the efficiency and the experimental context of previously validated siRNA sequences, researchers can more effectively design and execute their own gene silencing experiments targeting this compound. The provided protocols and diagrams serve as a foundational resource for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound tubulin folding cofactor A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - this compound [maayanlab.cloud]
- 5. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation | PLOS One [journals.plos.org]
Confirming the Subcellular Localization of TBCA: A Comparative Guide to Leading Methodologies
For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of a protein is paramount to elucidating its function and its role in disease. This guide provides a comprehensive comparison of three widely used techniques—subcellular fractionation, immunofluorescence microscopy, and proximity labeling—for confirming the localization of Tubulin-Folding Cofactor A (TBCA), a protein primarily found in the cytoplasm but also reported in the nucleus and extracellular exosomes.
This document offers an objective analysis of each method's performance, supported by experimental data and detailed protocols. Furthermore, it includes visual diagrams to clarify complex workflows and pathways, empowering researchers to select the most appropriate strategy for their experimental goals.
Method Comparison: A Head-to-Head Analysis
Choosing the right technique for determining subcellular localization depends on various factors, including the required resolution, the nature of the protein of interest, and the specific biological question being addressed. The following table summarizes the key characteristics of subcellular fractionation, immunofluorescence, and proximity labeling to aid in this decision-making process.
| Feature | Subcellular Fractionation | Immunofluorescence (IF) | Proximity Labeling (e.g., APEX, BioID) |
| Principle | Physical separation of organelles by differential centrifugation. | In-situ visualization of proteins using specific antibodies and fluorescent probes. | Enzymatic labeling of nearby proteins with a reporter molecule (e.g., biotin) in living cells. |
| Resolution | Low to moderate; provides information on organelle enrichment. | High; allows for visualization at the sub-organellar level. | High; identifies proteins within a nanometer-scale radius of the bait protein.[1] |
| Throughput | Low to medium. | High; can be automated for high-content screening. | Medium to high, depending on the scale of the mass spectrometry analysis. |
| Artifacts | Potential for cross-contamination between fractions and protein redistribution during lysis.[2] | Fixation and permeabilization can alter protein localization and antigenicity.[3] | Overexpression of the fusion protein can lead to mislocalization; labeling of "innocent bystanders".[4] |
| Advantages | - Allows for biochemical analysis of isolated organelles.- Does not require specific antibodies.- Provides quantitative data on protein distribution.[5] | - Provides high-resolution spatial context within the cell.- Can be used to visualize endogenous proteins.- Relatively fast and widely accessible. | - Can identify transient or weak protein interactions.- Performed in living cells, preserving native interactions.- Provides a snapshot of the protein's microenvironment. |
| Disadvantages | - Labor-intensive and time-consuming.- Resolution is limited by the purity of the fractions.- May not be suitable for all organelles. | - Requires highly specific and validated antibodies.- Signal can be affected by antibody accessibility and background fluorescence.- Provides semi-quantitative data. | - Requires genetic modification of cells.- Can be influenced by the expression level of the bait protein.- Downstream analysis by mass spectrometry can be complex. |
Experimental Protocols
Detailed methodologies for each technique are provided below to guide researchers in their experimental design and execution.
Subcellular Fractionation
This protocol describes the separation of cellular components into nuclear, membrane, and cytosolic fractions by differential centrifugation.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer)
-
Fractionation buffer
-
Protease and phosphatase inhibitors
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer containing protease and phosphatase inhibitors and incubate on ice.
-
Lyse the cells by passing the suspension through a Dounce homogenizer or a syringe with a 27-gauge needle.
-
Centrifuge the lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with fractionation buffer and centrifuge again. The final pellet is the nuclear fraction.
-
Centrifuge the supernatant from step 5 at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
To isolate the membrane fraction, centrifuge the subsequent supernatant at a very high speed (e.g., 100,000 x g) in an ultracentrifuge. The resulting pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.
-
Resuspend each fraction in an appropriate buffer.
-
Determine the protein concentration of each fraction using a Bradford assay.
-
Analyze the fractions by Western blotting using antibodies against this compound and organelle-specific markers to assess the purity of the fractions.
Immunofluorescence (IF) Microscopy
This protocol outlines the steps for visualizing the subcellular localization of this compound using indirect immunofluorescence.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific for this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against this compound, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the subcellular localization of this compound using a fluorescence microscope.
Proximity Labeling (BioID)
This protocol provides a general workflow for identifying proteins in close proximity to this compound using BioID, a proximity-dependent biotinylation technique.
Materials:
-
Expression vector for this compound fused to a promiscuous biotin (B1667282) ligase (e.g., BirA*)
-
Cell line suitable for transfection
-
Cell culture medium supplemented with biotin
-
Cell lysis buffer
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer for protein identification
Procedure:
-
Generate a stable cell line expressing this compound fused to a promiscuous biotin ligase (e.g., BirA*).
-
Culture the cells in a medium supplemented with a high concentration of biotin for 24 hours to induce biotinylation of proximal proteins.
-
Harvest the cells and lyse them in a stringent lysis buffer containing protease inhibitors.
-
Remove insoluble material by centrifugation.
-
Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively with high-stringency wash buffers to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
-
Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound-BirA* expressing cells compared to control cells.
Visualizing the Processes
To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Subcellular Protein Fractionation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 4. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Machinery: A Comparative Proteomics Guide to TBCA-Interacting Proteins
For Immediate Release
In the intricate landscape of cellular biology, understanding protein-protein interactions is paramount to deciphering complex biological processes and developing targeted therapeutics. This guide provides a comparative analysis of proteins interacting with Tubulin Folding Cofactor A (TBCA), a key player in the assembly of functional microtubules.[1][2] Utilizing a hypothetical comparative proteomics study, we illustrate how quantitative mass spectrometry can elucidate the dynamics of the this compound interactome under different cellular conditions, offering a valuable resource for researchers, scientists, and drug development professionals.
Unveiling the this compound Interactome: A Comparative Analysis
To investigate the dynamic interactions of this compound, a hypothetical quantitative co-immunoprecipitation mass spectrometry (Co-IP-MS) experiment was designed. In this scenario, human cell line lysates were subjected to two conditions: a standard control state and a condition inducing cellular stress (e.g., heat shock). The goal is to identify and quantify proteins that associate with this compound and how these interactions may be altered under stress.
The following table summarizes the hypothetical quantitative data obtained from this comparative proteomics study. The data showcases the relative abundance of proteins co-immunoprecipitated with this compound in the stress condition compared to the control.
| Protein | Gene | Function | Fold Change (Stress/Control) | p-value |
| Tubulin beta-2A chain | TUBB2A | Building block of microtubules | 1.2 | 0.04 |
| Tubulin beta-4B chain | TUBB4B | Building block of microtubules | 1.1 | 0.06 |
| Tubulin folding cofactor B | TBCB | Binds to alpha-tubulin | 0.9 | 0.32 |
| Tubulin folding cofactor D | TBCD | Binds to beta-tubulin intermediate | 1.5 | 0.02 |
| Tubulin folding cofactor E | TBCE | Involved in tubulin dimer dissociation | 0.8 | 0.15 |
| Heat shock protein 70 | HSP70 | Chaperone, stress response | 3.2 | <0.01 |
| 14-3-3 protein zeta/delta | YWHAZ | Adapter protein, signal transduction | 2.5 | <0.01 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Workflow and Signaling Pathways
The identification of this compound-interacting proteins was conceptualized using a Co-IP-MS workflow. This multi-step process is crucial for isolating and identifying protein complexes.
Based on the known functions of this compound and the hypothetical interacting partners, a potential signaling pathway can be visualized. This pathway highlights the central role of this compound in tubulin folding and microtubule dynamics, and its potential connection to cellular stress responses.
Detailed Experimental Protocols
A successful comparative proteomics study relies on meticulous experimental execution. The following is a detailed protocol for the Co-immunoprecipitation and Mass Spectrometry analysis of this compound-interacting proteins.
1. Cell Lysis and Protein Extraction
-
Cell Culture: Grow human cells (e.g., HEK293T, HeLa) to 80-90% confluency. For the stress condition, subject cells to heat shock (e.g., 42°C for 1-2 hours) before harvesting. The control cells are maintained at 37°C.
-
Lysis Buffer Preparation: Prepare a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer and incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Co-Immunoprecipitation
-
Antibody Incubation: To 1-2 mg of total protein lysate, add a specific anti-TBCA antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A control IP with a non-specific IgG antibody should be performed in parallel.
-
Bead Preparation: Wash Protein A/G magnetic beads with lysis buffer.
-
Immune Complex Capture: Add the washed beads to the antibody-lysate mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specific binding proteins.
-
Elution: Elute the bound protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
3. Mass Spectrometry and Data Analysis
-
Sample Preparation: Neutralize the eluate if a low pH elution buffer was used. Reduce, alkylate, and digest the proteins with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the spectra against a human protein database to identify peptides and proteins.
-
Quantitative Analysis: For label-free quantification, compare the peptide intensities or spectral counts between the control and stress samples to determine the relative abundance of interacting proteins. Perform statistical analysis to identify significantly enriched proteins.
This guide provides a framework for investigating the this compound interactome through comparative proteomics. The hypothetical data and pathways presented herein serve as an example of the valuable insights that can be gained from such studies, paving the way for a deeper understanding of microtubule dynamics and cellular stress responses.
References
Validating the Role of TBCA in Microtubule Nucleation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate process of microtubule nucleation is paramount for advancements in cell biology and therapeutic intervention. This guide provides a comprehensive comparison of Tubulin-Binding Cofactor A (TBCA) with other key proteins involved in microtubule nucleation, supported by experimental data and detailed protocols.
Microtubule nucleation, the initial and rate-limiting step in the formation of microtubules, is a tightly regulated process critical for cell division, intracellular transport, and maintenance of cell shape. While the γ-Tubulin Ring Complex (γ-TuRC) is established as the primary template for microtubule nucleation, other proteins play crucial, albeit different, roles. This guide focuses on elucidating the specific function of this compound in this process and objectively compares its contribution to that of core nucleation factors and their accessory proteins.
The Role of this compound: A Preparatory Step for Nucleation
Tubulin-Binding Cofactor A (this compound) is a molecular chaperone that plays an essential, yet indirect, role in microtubule nucleation. Its primary function is to bind to β-tubulin, facilitating the formation of assembly-competent α/β-tubulin heterodimers. Depletion of this compound leads to a quantifiable decrease in the soluble tubulin pool, which in turn reduces the availability of subunits for microtubule polymerization and, consequently, nucleation.
Core Microtubule Nucleation Machinery: Beyond this compound
In contrast to the preparatory role of this compound, other proteins are directly involved in the initiation of microtubule formation.
-
γ-Tubulin Ring Complex (γ-TuRC): This multi-protein complex is the principal microtubule nucleator in most eukaryotic cells. It acts as a template, mimicking the plus-end of a microtubule to facilitate the rapid assembly of α/β-tubulin dimers into a nascent microtubule.
-
XMAP215 (Xenopus Microtubule-Associated Protein 215): This protein functions as a microtubule polymerase, accelerating the elongation of microtubules. It also enhances γ-TuRC-mediated nucleation by promoting the addition of tubulin dimers to the growing microtubule end.
-
TPX2 (Targeting Protein for Xklp2): TPX2 is a microtubule-associated protein that promotes microtubule nucleation, particularly in the vicinity of chromosomes during mitosis. It can enhance the activity of γ-TuRC and also appears to have some intrinsic microtubule nucleating ability.
Comparative Analysis of Performance
The following tables summarize quantitative data from various studies, offering a comparison of the effects of depleting or inhibiting these key proteins on microtubule nucleation. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a synthesis from multiple sources.
| Factor | Primary Role in Nucleation | Effect of Depletion/Inhibition on Microtubule Nucleation | Supporting Experimental Evidence |
| This compound | Indirect: Ensures a sufficient pool of assembly-competent α/β-tubulin heterodimers. | Reduction in the rate of microtubule regrowth after depolymerization due to a diminished soluble tubulin pool.[1] | siRNA-mediated knockdown of this compound in HeLa cells resulted in a significant decrease in the amount of soluble tubulin.[1] |
| γ-TuRC | Direct: Acts as a template for the initiation of microtubile assembly. | Drastic reduction or complete abolishment of microtubule nucleation from centrosomes and other microtubule-organizing centers (MTOCs). | Depletion of γ-TuRC components (e.g., GCP2) via siRNA leads to a severe defect in microtubule regrowth from the centrosome after nocodazole (B1683961) washout. |
| XMAP215 | Direct (Enhancer): Promotes the polymerase activity at the growing microtubule end, enhancing nucleation efficiency. | Significant decrease in the rate of microtubule nucleation and elongation, both in the presence and absence of γ-TuRC. | In vitro reconstitution assays show that XMAP215 synergistically enhances γ-TuRC-mediated microtubule nucleation.[2] |
| TPX2 | Direct (Promoter): Promotes microtubule nucleation, particularly around chromatin. | Impaired spindle formation and a reduction in microtubule number, especially acentrosomal microtubules. | Depletion of TPX2 from Xenopus egg extracts abolishes chromatin-induced microtubule nucleation. |
Table 1: Comparison of the roles and effects of key proteins in microtubule nucleation.
| Parameter | This compound Knockdown | γ-TuRC Depletion | XMAP215 Depletion | TPX2 Depletion |
| Soluble Tubulin Concentration | Significantly Reduced[1] | No direct effect reported | No direct effect reported | No direct effect reported |
| Microtubule Regrowth Rate (in vivo) | Reduced | Severely Reduced/Abolished | Reduced | Reduced (especially acentrosomal) |
| In vitro Nucleation Efficiency (with purified components) | Not a direct nucleator | Essential for efficient templated nucleation | Synergistically enhances γ-TuRC nucleation | Can promote nucleation, enhances γ-TuRC activity |
Table 2: Quantitative comparison of the effects of protein depletion on microtubule-related parameters.
Experimental Protocols
To validate the roles of these proteins, specific experimental assays are employed. Below are detailed methodologies for key experiments.
Microtubule Regrowth Assay after Nocodazole Washout
This in-cell assay is used to assess the capacity of microtubule nucleation after complete depolymerization of the existing microtubule network.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass coverslips and grow to 60-70% confluency.
-
Microtubule Depolymerization: Treat cells with nocodazole (5-10 µM) for 2-4 hours at 37°C to completely depolymerize microtubules.
-
Nocodazole Washout: Wash the cells three times with pre-warmed (37°C) complete medium to remove the nocodazole.
-
Microtubule Regrowth: Incubate the cells in fresh, pre-warmed medium at 37°C for various time points (e.g., 0, 1, 5, 15 minutes) to allow for microtubule regrowth.
-
Fixation and Immunofluorescence:
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
-
Image Acquisition and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify microtubule nucleation by counting the number of microtubule asters growing from the centrosome or by measuring the integrated fluorescence intensity of the microtubule network at each time point. For more precise quantification of nucleation events, live-cell imaging with EB1-GFP can be used to count the number of comets emerging from the centrosome over time.[3]
-
In Vitro Microtubule Nucleation Assay using TIRF Microscopy
This assay allows for the direct visualization and quantification of microtubule nucleation from purified components in real-time.
Protocol:
-
Preparation of Flow Chamber:
-
Clean glass coverslips and microscope slides thoroughly.
-
Assemble a flow chamber using double-sided tape.
-
Functionalize the coverslip surface with biotinylated-PEG to allow for streptavidin-biotin immobilization of proteins.
-
-
Immobilization of Nucleation Factor:
-
Incubate the chamber with a solution of streptavidin.
-
Introduce a solution of biotinylated γ-TuRC and allow it to bind to the surface.
-
Wash away unbound γ-TuRC.
-
-
Nucleation Reaction:
-
Prepare a reaction mixture containing purified, fluorescently labeled tubulin (e.g., Alexa Fluor 647-tubulin), GTP, and an oxygen-scavenging system in a suitable buffer (e.g., BRB80). The mixture can also include other proteins of interest, such as XMAP215 or TPX2.
-
Introduce the reaction mixture into the flow chamber.
-
-
Image Acquisition:
-
Immediately begin acquiring time-lapse images using a Total Internal Reflection Fluorescence (TIRF) microscope. This technique allows for the visualization of events occurring at the coverslip surface with high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and count the number of newly appearing microtubules over time to determine the nucleation rate.
-
Measure the elongation rates of the growing microtubules.
-
Kymographs can be generated to visualize the dynamics of individual microtubules.
-
Visualizing the Molecular Pathways and Workflows
To further clarify the roles of these proteins and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Tubulin folding pathway involving this compound.
Caption: γ-TuRC-mediated microtubule nucleation.
Caption: Microtubule regrowth assay workflow.
Conclusion
Validating the role of this compound in microtubule nucleation requires a clear distinction between its indirect, preparatory function and the direct catalytic and accessory roles of proteins like γ-TuRC, XMAP215, and TPX2. While this compound is essential for maintaining the pool of building blocks for microtubule assembly, it is not a direct initiator of nucleation. For researchers and drug development professionals, this distinction is critical. Targeting this compound would likely have a broader, systemic effect on microtubule dynamics by limiting subunit availability, whereas targeting the core nucleation machinery or its specific activators could offer more precise control over the initiation of microtubule formation in specific cellular contexts, such as mitosis. Further research involving direct quantitative comparisons of depleting these factors in the same experimental system will be invaluable for a more complete understanding of their respective contributions to microtubule nucleation.
References
- 1. Tubulin cofactor A gene silencing in mammalian cells induces changes in microtubule cytoskeleton, cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XMAP215 is a microtubule nucleation factor that functions synergistically with the gamma-tubulin ring complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosome maturation: Measurement of microtubule nucleation throughout the cell cycle by using GFP-tagged EB1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 2-chloroacetate (TBCA): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like tert-Butyl 2-chloroacetate (TBCA) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step procedures for the safe management and disposal of this compound, establishing a foundation of trust and safety in your laboratory operations.
The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. The recommended and safest procedure is to collect and segregate this compound waste for pickup and disposal by a licensed environmental health and safety (EHS) vendor.
Immediate Safety and Handling Considerations
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for tert-Butyl 2-chloroacetate. This compound is a flammable, corrosive, and toxic liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also a lachrymator, meaning it can cause tearing.[2]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[2]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][3]
Quantitative Data for tert-Butyl 2-chloroacetate
The following table summarizes key quantitative data for this compound, facilitating quick reference for safety and handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [4] |
| Appearance | Clear, colorless to yellow liquid | [3] |
| Boiling Point | 48-49 °C at 11 mmHg | [3][5] |
| Density | 1.053 g/mL at 25 °C | [3][5] |
| Flash Point | 46 °C (114.80 °F) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, metals, strong reducing agents. | [1][8] |
Standard Operating Procedure (SOP) for this compound Waste Disposal
This SOP outlines the procedural, step-by-step guidance for the safe collection and segregation of this compound waste within a laboratory setting.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste streams.
-
Do not mix this compound waste with incompatible materials, particularly strong bases or oxidizing agents, to prevent vigorous reactions.[1][8]
2. Waste Container Selection:
-
Use a designated, leak-proof container made of a material compatible with halogenated organic waste (e.g., a coated glass or specific polymer bottle).
-
The container must have a secure, tight-fitting screw cap to prevent the escape of vapors.
3. Waste Container Labeling:
-
Label the waste container clearly and immediately upon adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "tert-Butyl 2-chloroacetate "
-
The primary hazard characteristics: Flammable, Corrosive, Toxic
-
An approximate percentage of this compound if it is in a solution.
-
The date the waste was first added to the container.
-
4. Waste Accumulation and Storage:
-
Keep the waste container closed at all times except when actively adding waste.
-
Store the container in a designated and well-ventilated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.
-
Ensure the storage area is away from sources of ignition like heat, sparks, and open flames.[1]
5. Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
Experimental Protocol: Hydrolysis of this compound (for neutralization)
Disclaimer: The following is a representative protocol for the neutralization of this compound via hydrolysis. This procedure should only be performed by highly trained personnel in a controlled laboratory setting with prior institutional approval and a specific risk assessment. The vigorous and exothermic nature of this reaction requires extreme caution. The primary recommended disposal method remains collection by a licensed EHS vendor.
This compound readily hydrolyzes to form tert-butanol (B103910) and chloroacetic acid.[3] This reaction can be used to "quench" or neutralize small amounts of residual this compound, for example, to decontaminate glassware before final cleaning.
Methodology:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure the flask or container with the residual this compound is cooled in an ice/water bath to 0°C. The hydrolysis of reactive esters can be exothermic.[4]
-
Have a neutralizing agent for acids (e.g., a sodium bicarbonate solution) readily available.
-
-
Quenching Procedure:
-
While stirring the cooled this compound residue, slowly and cautiously add cold water dropwise.
-
Be prepared for the potential evolution of hydrogen chloride gas, which will be contained by the fume hood.
-
Continue adding water until the reaction is complete (e.g., no further heat generation or gas evolution is observed).
-
-
Neutralization:
-
After the hydrolysis is complete, the resulting solution will be acidic due to the formation of chloroacetic acid and potentially HCl.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture to neutralize the acid. Add the bicarbonate solution portion-wise to control the effervescence (CO₂ evolution).
-
Continue adding bicarbonate until gas evolution ceases and the solution is neutral (test with pH paper).
-
-
Final Disposal:
-
The resulting neutralized aqueous solution, containing tert-butanol and sodium chloroacetate (B1199739), must still be collected as hazardous aqueous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Cas 107-59-5,tert-Butyl chloroacetate | lookchem [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Essential Safety and Logistical Information for Handling TBCA
This document provides crucial safety protocols and logistical plans for the handling and disposal of TBCA, referencing two common chemicals abbreviated as this compound: tert-Butyl 2-chloroacetate and Tribromoisocyanuric acid. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
tert-Butyl 2-chloroacetate (CAS-No. 107-59-5)
tert-Butyl 2-chloroacetate is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1] It is also a lachrymator.
Proper selection and use of PPE are the last lines of defense against chemical exposure. The following table summarizes the required PPE for handling tert-Butyl 2-chloroacetate.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles and a minimum 8-inch face shield are required.[1] Eye protection must be tested and approved under standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin/Body | Chemical-resistant gloves and protective clothing | Handle with gloves inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2] Work in a well-ventilated area or a chemical fume hood.[2] |
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE as specified in the table above.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have an appropriate spill kit (e.g., vermiculite (B1170534), sand) readily available.[2]
-
Keep away from sources of ignition as the substance is flammable.[1][2]
-
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] This material is highly flammable and may require a chemical incinerator with an afterburner and scrubber.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1]
-
Containers: Dispose of the container as unused product.[3] Do not let the product enter drains.[3]
Tribromoisocyanuric Acid (this compound)
Tribromoisocyanuric acid is a stable solid that acts as a source of electrophilic bromine.[4] It is an oxidizing agent and can intensify fires.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses or goggles | Wear appropriate eye protection to avoid contact.[5] A face shield is recommended if splashing is possible.[5] |
| Skin/Body | Chemical-resistant gloves and protective clothing | Wear protective gloves (e.g., Nitrile, neoprene, butyl rubber).[5] Wear long-sleeved clothing, a plastic apron, and boots when handling large quantities.[5] |
| Respiratory | Particulate filter respirator | Use a respirator adapted to the airborne concentration of the substance.[6] Use local exhaust or breathing protection.[6] |
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical attention. Take off contaminated clothing.[5]
-
Inhalation: Remove the victim to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[6]
-
-
Spills: Clean up spills immediately. Use a non-combustible material like vermiculite or sand to absorb the product and place it into a container for later disposal.[5] Prevent spillage from entering drains and watercourses.[5]
-
Waste: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] This should be done through a licensed waste disposal service.
Workflow for Safe Chemical Handling
The following diagram illustrates the general workflow for handling hazardous chemicals like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
